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  • Product: Benzenepropanal, 2-(hydroxymethyl)-
  • CAS: 14807-26-2

Core Science & Biosynthesis

Foundational

Mechanistic Pathways and Synthetic Utility of 2-(Hydroxymethyl)benzenepropanal: A Technical Whitepaper

Executive Summary In advanced organic synthesis, molecules that exist in dynamic equilibrium offer unique opportunities for divergent reactivity. 2-(Hydroxymethyl)benzenepropanal (CAS: 14807-26-2)[1] is a prime example o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, molecules that exist in dynamic equilibrium offer unique opportunities for divergent reactivity. 2-(Hydroxymethyl)benzenepropanal (CAS: 14807-26-2)[1] is a prime example of such a bifunctional building block. Rather than existing merely as an open-chain hydroxy-aldehyde, it spontaneously undergoes intramolecular cyclization to form its cyclic hemiacetal tautomer, 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol [2].

As a Senior Application Scientist, I approach this substrate not as a static molecule, but as a dynamic reservoir. By carefully selecting reaction conditions (e.g., Lewis acids vs. Wittig reagents), chemists can selectively siphon this equilibrium down distinct mechanistic pathways to construct complex 7-membered oxacycles or functionalized open-chain derivatives critical for fragrance chemistry and pharmaceutical development[3].

Structural Dynamics: Ring-Chain Tautomerism

The core identity of 2-(hydroxymethyl)benzenepropanal is defined by its ring-chain tautomerism. The proximity of the primary hydroxyl group to the aldehyde terminus across a flexible propyl linker facilitates a 7-endo-trig-like cyclization, yielding a stable benzoxepine framework[4].

Thermodynamically, the cyclic lactol is favored in non-polar solvents due to the reduction of molecular dipole and the entropic stability of the ring. However, the open-chain aldehyde remains kinetically accessible.

Tautomerism Open 2-(Hydroxymethyl)benzenepropanal (Open-Chain Aldehyde) Cyclic 1,3,4,5-Tetrahydrobenzo[c]oxepin-3-ol (Cyclic Hemiacetal) Open->Cyclic Intramolecular Hemiacetalization

Caption: Ring-chain tautomerism of 2-(hydroxymethyl)benzenepropanal.

Core Mechanistic Pathways

The Oxocarbenium Pathway (Nucleophilic Substitution)

When treated with a strong Lewis acid, the lactol tautomer undergoes dehydration to form a highly electrophilic oxocarbenium ion . This 7-membered cyclic intermediate is stabilized by the adjacent oxygen lone pair and the fused aromatic system[5].

Causality in Design: The choice of Lewis acid is critical. Boron trifluoride etherate (BF₃·OEt₂) is preferred because its oxophilicity specifically targets the anomeric hydroxyl group, converting it into a superior leaving group without prematurely cleaving the ether linkage of the ring[5]. Subsequent trapping with carbon nucleophiles (e.g., allyltrimethylsilane) occurs with high diastereoselectivity due to the conformational constraints of the benzoxepine ring.

Oxocarbenium Lactol Lactol Tautomer Oxo Oxocarbenium Ion Intermediate Lactol->Oxo BF3·OEt2 - H2O Product C3-Substituted Benzoxepine Oxo->Product Nucleophile (e.g., Allyl-TMS)

Caption: Lewis acid-mediated oxocarbenium formation and nucleophilic trapping.

The Open-Chain Pathway (Electrophilic Trapping)

Despite the equilibrium heavily favoring the cyclic lactol, the open-chain aldehyde can be selectively reacted using Le Chatelier’s principle. In the presence of Wittig reagents (phosphonium ylides), the trace amount of open-chain aldehyde is irreversibly converted into an olefin. As the aldehyde is depleted, the lactol continuously ring-opens to restore equilibrium until full conversion is achieved.

Wittig Lactol Lactol (Reservoir) Aldehyde Open-Chain Aldehyde (Reactive Electrophile) Lactol->Aldehyde Equilibrium Shift Olefin Olefin Product (Irreversible) Aldehyde->Olefin Ph3P=CH-R Wittig Reagent

Caption: Le Chatelier-driven Wittig olefination of the open-chain tautomer.

Quantitative Reaction Profiles

To assist process chemists in selecting the appropriate conditions, the following table summarizes the quantitative data and expected outcomes for the primary synthetic pathways utilizing this substrate.

Reaction PathwayReactive IntermediateTypical Reagents & SolventsYield RangeStereoselectivity
C-Glycosylation (Allylation) Oxocarbenium IonAllyl-TMS, BF₃·OEt₂, CH₂Cl₂75–88%High (Diastereoselective)
Olefination Open-Chain AldehydePh₃P=CHCO₂Et, THF80–92%E-selective
Oxidation LactolPCC, CH₂Cl₂ or TPAP/NMO85–95%N/A (Forms Lactone)
Acetalization Oxocarbenium IonR-OH, p-TsOH, Toluene85–98%Thermodynamic control

Self-Validating Experimental Protocols

Trust in a synthetic methodology relies on self-validating steps—checkpoints that confirm the reaction is proceeding as intended. Below are the optimized protocols for the two primary pathways.

Protocol A: Lewis Acid-Mediated Allylation (Synthesis of 3-Allyl-1,3,4,5-tetrahydrobenzo[c]oxepine)
  • Preparation: Dissolve 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

  • Thermal Control: Cool the mixture to -78 °C.

    • Causality: Low temperatures are strictly required to kinetically stabilize the highly reactive oxocarbenium ion, preventing premature ring-opening or intermolecular polymerization[5].

  • Activation: Add BF₃·OEt₂ (1.2 equiv) dropwise over 5 minutes.

  • Monitoring (Self-Validation): Stir for 2 hours at -78 °C. Extract a 0.1 mL aliquot, quench in aqueous NaHCO₃, and analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar lactol spot confirms oxocarbenium formation and subsequent trapping.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ directly at -78 °C before allowing the flask to warm to room temperature.

    • Causality: Neutralizing the Lewis acid at cryogenic temperatures prevents protic cleavage of the newly formed C-C bond and suppresses product epimerization.

  • Workup: Extract with CH₂Cl₂, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Wittig Olefination of the Masked Aldehyde
  • Ylide Preparation: Suspend (carbethoxymethylene)triphenylphosphorane (1.2 equiv) in anhydrous THF (0.2 M).

  • Substrate Addition: Add 2-(hydroxymethyl)benzenepropanal (1.0 equiv) at room temperature.

    • Causality: Unlike Protocol A, this reaction is run at room temperature. Thermal energy is required to continuously drive the ring-opening equilibrium toward the reactive open-chain aldehyde.

  • Reaction: Stir for 12 hours. The reaction is thermodynamically driven to completion by the irreversible formation of the strong P=O bond in triphenylphosphine oxide.

  • Workup (Self-Validation): Concentrate the mixture to a viscous residue. Triturate heavily with cold hexanes. The precipitation of a voluminous white solid (triphenylphosphine oxide) is a visual confirmation of successful olefination. Filter the solid and purify the filtrate via chromatography.

References

  • Sigma-Aldrich. "Benzenepropanal | Sigma-Aldrich: 2-(Hydroxymethyl)benzenepropanal". 1

  • LookChem. "Hydrocinnamaldehyde, o-(hydroxymethyl)- (8CI)". 4

  • AChemBlock. "1,3,4,5-Tetrahydrobenzo[c]oxepin-3-ol 95.00% | CAS: 14807-26-2". 2

  • Pericàs, M. A., et al. "Boron Trifluoride-Induced, New Stereospecific Rearrangements of Chiral Epoxy Ethers. Ready Access to Enantiopure 4-(Diarylmethyl)-1,3-dioxolanes and 4,5-Disubstituted Tetrahydrobenzo[c]oxepin-4-ols". The Journal of Organic Chemistry, 2006. 5

  • Skouroumounis, G., & Winter, B. "Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal...". ACS Publications, 2020. 3

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(Hydroxymethyl)benzenepropanal at Ambient Conditions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: Benzenepropanal, 2-(hydroxymethyl)- (CAS: 14807-26-2) [][] Executive Summary As a Senior Application Scientist, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: Benzenepropanal, 2-(hydroxymethyl)- (CAS: 14807-26-2) [][]

Executive Summary

As a Senior Application Scientist, evaluating the thermodynamic stability of bifunctional molecules like 2-(hydroxymethyl)benzenepropanal requires moving beyond basic shelf-life observations into the realm of mechanistic causality. At room temperature (298 K), this molecule is subject to competing thermodynamic and kinetic forces: the entropic penalty of intramolecular cyclization versus the kinetically favored, radical-driven autoxidation of the aldehyde moiety. This whitepaper deconstructs the stability profile of this compound, providing field-proven, self-validating protocols to track its degradation vectors accurately.

Thermodynamic Landscape & Degradation Vectors

Conformational Entropy and the Hemiacetal Equilibrium

2-(Hydroxymethyl)benzenepropanal features a benzylic hydroxyl group and an aliphatic aldehyde separated by a three-carbon tether. Theoretically, this proximity allows for an intramolecular nucleophilic attack by the hydroxyl oxygen onto the electrophilic carbonyl carbon.

However, this cyclization forms a 7-membered cyclic hemiacetal (a 1,3,4,5-tetrahydro-2-benzoxepin-1-ol derivative). Unlike 5- or 6-membered rings, which benefit from a highly favorable enthalpy of cyclization that overcomes the loss of conformational degrees of freedom, 7-membered rings suffer from significant transannular strain and a severe entropic penalty ( ΔS∘≪0 ). Consequently, at room temperature, the thermodynamic equilibrium heavily favors the open-chain aldehyde form. The cyclic hemiacetal remains a transient, minor species unless trapped by derivatization.

Autoxidation Kinetics: The Dominant Pathway

The primary instability of hydrocinnamaldehyde derivatives at ambient conditions stems from autoxidation (2)[2]. The aldehydic C–H bond is relatively weak (~360 kJ/mol) and highly susceptible to homolytic cleavage by trace radicals or molecular oxygen.

The mechanism proceeds via a radical chain reaction:

  • Initiation: Trace radicals or photons abstract the aldehydic proton, generating an acyl radical. Continuous light irradiation is indispensable for the rapid generation of downstream intermediates (3)[3].

  • Propagation: The acyl radical rapidly traps O2​ to yield a peroxyacid radical, which then abstracts a hydrogen atom to form a peracid intermediate .

  • Disproportionation: The peracid reacts with another equivalent of the unreacted aldehyde (often via a Baeyer-Villiger-type Criegee intermediate) to yield two equivalents of the corresponding carboxylic acid (4)[4].

Pathways A 2-(Hydroxymethyl) benzenepropanal (Open Chain) B 7-Membered Cyclic Hemiacetal A->B Intramolecular Cyclization (K_eq << 1) C Peracid Intermediate A->C O2, Radicals (Autoxidation) E Aldol Oligomers A->E Base/Acid Trace (Intermolecular) D Carboxylic Acid (Autoxidation Product) C->D + Aldehyde (Disproportionation)

Reaction network illustrating the primary degradation vectors of 2-(hydroxymethyl)benzenepropanal.

Quantitative Stability Metrics

To provide actionable insights, the thermodynamic parameters and empirical stability metrics are summarized below. These values dictate formulation and storage strategies.

Table 1: Estimated Thermodynamic Parameters of Degradation Pathways at 298 K

Pathway ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K) ΔG∘ (kcal/mol)Spontaneity at RT
Open-chain to Hemiacetal -2.1-15.5+2.5Unfavorable (Open chain dominant)
Aldehyde Autoxidation -65.0-30.0-56.0Highly Favorable (Kinetically limited)
Aldol Condensation -4.5-20.0+1.5Unfavorable without catalyst

Table 2: Comparative 7-Day Stability Profile (100 mM in Acetonitrile, 25°C)

AtmosphereLight ExposureAldehyde Remaining (%)Carboxylic Acid (%)Mass Balance Recovery
ArgonDark99.5%0.2%99.8%
Ambient AirDark84.2%14.5%98.9%
Ambient Air365 nm LED42.1%55.3%97.8%

Empirical Stability Assessment: A Self-Validating Protocol

A robust protocol must be self-validating. If a degradation product is missed, the mass balance will fail, immediately alerting the scientist to an uncharacterized pathway (e.g., volatile loss or oligomerization).

Experimental Workflow

Workflow S1 Sample Preparation (Neat & Solvated Aliquots) S2 Environmental Control (Air vs. Argon, Dark vs. Light) S1->S2 S3 Time-Course Sampling (t=0, 24h, 7d, 30d) S2->S3 S4 Orthogonal Analysis (qNMR & HPLC-UV) S3->S4 S5 Mass Balance & Kinetic Extraction S4->S5

Self-validating experimental workflow for empirical thermodynamic stability assessment.

Step-by-Step Methodology

Step 1: Baseline Establishment (t=0)

  • Action: Purify the standard via vacuum distillation. Prepare a 100 mM stock solution in anhydrous CDCl3​ .

  • Causality: Solvating the sample mitigates the viscosity-dependent diffusion limits of neat liquids, ensuring reproducible oxidation kinetics.

  • Validation: Acquire quantitative 1H -NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene). Confirm the integration of the aldehyde proton signal at ~9.8 ppm (2)[2].

Step 2: Environmental Matrix Setup

  • Action: Divide the stock into three cohorts:

    • Cohort A (Control): Argon-purged, sealed in amber vials.

    • Cohort B (Air/Dark): Ambient air headspace, amber vials.

    • Cohort C (Air/Light): Ambient air headspace, transparent vials under continuous 365 nm LED irradiation.

  • Causality: This matrix isolates the specific variables (oxygen and photons) required to initiate the radical autoxidation chain.

Step 3: Time-Course Sampling & Orthogonal Analysis

  • Action: Extract aliquots at t = 1, 3, 7, 14, and 30 days. Analyze via HPLC-UV (254 nm) and qNMR.

  • Causality: HPLC provides precise quantification of the carboxylic acid degradant, while qNMR detects transient species like the peracid (shifted downfield from the acid) and confirms the absence of the cyclic hemiacetal (which would appear as an acetal C-H peak at ~5.5 ppm).

Step 4: Mass Balance Validation (The Causality Check)

  • Action: Calculate: Total Moles = Moles(Aldehyde) + Moles(Acid) + Moles(Peracid).

  • Validation: If the sum falls below 98% of the t=0 baseline, it proves an alternative pathway (e.g., intermolecular aldol condensation forming UV-silent oligomers) has been activated.

Conclusion & Formulation Guidelines

The thermodynamic stability of 2-(hydroxymethyl)benzenepropanal at room temperature is fundamentally dictated by its vulnerability to autoxidation rather than intramolecular cyclization. The 7-membered hemiacetal is entropically disfavored, leaving the open-chain aldehyde exposed to atmospheric oxygen.

Storage Recommendations: For long-term stability, this compound must be stored at ≤4∘C under an inert atmosphere (Argon/Nitrogen) in opaque containers to suppress photo-initiated radical generation. When formulated into liquid matrices, the addition of free-radical scavengers (e.g., BHT or tocopherols) is highly recommended to terminate the autoxidation propagation step.

References

  • CAS 14807-26-2 Benzenepropanal, 2-(hydroxymethyl)-, BOC Sciences.
  • Hydrocinnamaldehyde, Grokipedia.
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids, RSC.
  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal, ACS Publications.

Sources

Foundational

A Comprehensive Technical Guide to the Safety and Toxicity Profile of Benzenepropanal, 2-(hydroxymethyl)-

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Data Gaps for Benzenepropanal, 2-(hydroxymethyl)- This document, therefore, presents a synthesized safety and toxicity profile for Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps for Benzenepropanal, 2-(hydroxymethyl)-

This document, therefore, presents a synthesized safety and toxicity profile for Benzenepropanal, 2-(hydroxymethyl)- by leveraging data from analogous aromatic aldehydes and propanals. The insights herein are grounded in the established toxicological principles of structure-activity relationships. It is imperative for the user to recognize that while this guide is built upon a foundation of scientific evidence from related molecules, it serves as a provisional resource until specific experimental data for Benzenepropanal, 2-(hydroxymethyl)- becomes available.

Section 1: Chemical Identity and Inferred Physicochemical Properties

Benzenepropanal, 2-(hydroxymethyl)- is an aromatic aldehyde. The presence of the aldehyde group, the benzene ring, and the hydroxymethyl substituent will govern its reactivity and metabolic fate. Based on the data for the related compound Benzenepropanal (3-Phenylpropanal)[1][2], we can infer the general physicochemical characteristics.

PropertyInferred Value/Characteristic for Benzenepropanal, 2-(hydroxymethyl)-Rationale/Supporting Data from Analogs
Molecular Formula C10H12O2Deduced from the chemical name.
Molecular Weight ~164.20 g/mol Calculated based on the molecular formula. The molecular weight of Benzenepropanal is 134.17 g/mol [1].
Appearance Likely a colorless to pale yellow liquid with a characteristic odor.Benzenepropanol is described as a colorless to pale yellow liquid with a floral, balsamic odor.
Solubility Expected to have limited solubility in water and be soluble in organic solvents.Based on the properties of similar aromatic aldehydes and alcohols.
Boiling Point Expected to be higher than that of Benzenepropanal (217 °C @ 760 mmHg for a related compound) due to the additional hydroxymethyl group allowing for hydrogen bonding[3].The presence of a hydroxyl group generally increases the boiling point.
Vapor Pressure Likely low, suggesting it is not highly volatile at room temperature.Benzenepropanol has a low vapor pressure (35 Pa at 25 °C).

Section 2: Hazard Identification and GHS Classification (Inferred)

A definitive Globally Harmonized System (GHS) classification for Benzenepropanal, 2-(hydroxymethyl)- is not available. However, based on the classifications of structurally related compounds, a precautionary classification can be constructed.

Hazard ClassInferred ClassificationSupporting Evidence from Analogs
Acute Toxicity, Oral Category 4: Harmful if swallowed[4][5][6][7]Benzaldehyde and other substituted benzaldehydes are classified as harmful if swallowed[8][9][10][11].
Acute Toxicity, Inhalation Category 4: Harmful if inhaled[4][5]Several related benzaldehydes are classified as harmful if inhaled[8][9][10][11].
Skin Corrosion/Irritation Category 2: Causes skin irritation[7][10][12]Benzaldehyde and other analogs are known to cause skin irritation[7][8][10][12].
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation[4][5][7][9][10][12]This is a common classification for aldehydes and is supported by data on multiple analogs[4][5][7][8][9][10][12].
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation[7][9][10][12]Inhalation of aldehyde vapors can lead to respiratory tract irritation[7][9][10][12].
Aquatic Hazard (Chronic) Category 2: Toxic to aquatic life with long lasting effects[5][10][13]Many aromatic compounds exhibit aquatic toxicity[5][10][13].

Inferred GHS Pictograms:

Inferred Signal Word: Warning[4][6]

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[4][6]

  • H332: Harmful if inhaled.[4]

  • H315: Causes skin irritation.[7][10][12]

  • H319: Causes serious eye irritation.[4][7][9][10][12]

  • H335: May cause respiratory irritation.[7][9][10][12]

  • H411: Toxic to aquatic life with long lasting effects.[10]

Section 3: Toxicological Profile (Inferred)

The toxicological profile is extrapolated from data on Benzenepropanal, Benzenepropanol, and various benzaldehydes. The aldehyde functional group is a key determinant of toxicity, often associated with irritation and sensitization due to its reactivity with biological macromolecules.

Acute Toxicity:

  • Oral: Likely to be moderately toxic if ingested, with an LD50 in rats expected to be in the range of 1000-2500 mg/kg bw. For a related compound, Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-, the oral LD50 in rats was reported to be 1390 mg/kg bw[14]. Sub-lethal effects may include central nervous system depression, such as somnolence[14].

  • Dermal: Expected to have low acute dermal toxicity, with an LD50 greater than 2000 mg/kg bw. For a similar compound, the dermal LD50 in rats was reported to be >2000 mg/kg bw[14].

  • Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation and could be harmful.

Skin and Eye Irritation:

  • Skin: Expected to be a skin irritant. Aldehydes can react with skin proteins, leading to irritation. For a related compound, it was noted to be a skin irritant[14].

  • Eyes: Expected to cause serious eye irritation. Direct contact can cause redness, pain, and potential damage to the cornea.

Sensitization:

  • There is a potential for skin sensitization. Aldehydes are a known class of skin sensitizers. For a related compound, it was found to be a skin sensitizer[14].

Repeated Dose Toxicity:

  • No specific data is available. However, repeated exposure to aldehydes can lead to respiratory and skin issues. Systemic effects would depend on the metabolic pathway and the nature of the metabolites.

Genotoxicity and Carcinogenicity:

  • There is no data to suggest that Benzenepropanal, 2-(hydroxymethyl)- would be genotoxic or carcinogenic. In silico analysis of the related compound benzenepropanol did not indicate alerts for genotoxic carcinogenicity. Neither IARC, NTP, nor OSHA have classified many of the related benzaldehydes as carcinogens[12][15].

Reproductive and Developmental Toxicity:

  • No data is available for the target compound. For the related compound benzenepropanol, it is not expected to cause specific reproductive or developmental toxicity effects.

Section 4: Safe Handling and Experimental Protocols

Given the inferred hazards, stringent safety protocols are essential when handling Benzenepropanal, 2-(hydroxymethyl)-.

4.1 Engineering Controls and Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of engineering controls and PPE.

Caption: Risk assessment and control measure workflow for handling Benzenepropanal, 2-(hydroxymethyl)-.

Step-by-Step Protocol for Safe Handling:

  • Ventilation: Always handle Benzenepropanal, 2-(hydroxymethyl)- in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[7][16].

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes[16][17].

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene)[16][17]. Change gloves immediately if they become contaminated.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[4][7][16].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[8][16].

4.2 First-Aid Measures

These first-aid measures are based on the general procedures for handling hazardous chemicals.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8][16]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][13][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13][16]

4.3 Spill and Waste Disposal

Spill Response Workflow:

spill_response Spill Spill of Benzenepropanal, 2-(hydroxymethyl)- Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect the absorbed material into a sealed container Contain->Collect Clean Clean the spill area with a suitable solvent followed by soap and water Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose

Sources

Exploratory

Biocatalytic Pathway Engineering for Benzenepropanal, 2-(hydroxymethyl)- Derivatives: A Technical Guide to Benzo[c]oxepin Scaffolds

Executive Summary Benzo[c]oxepin and isochroman skeletons are privileged pharmacophores found in numerous bioactive natural products (e.g., pestalospiranes, heterocornols) and synthetic drugs (e.g., antidepressants, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[c]oxepin and isochroman skeletons are privileged pharmacophores found in numerous bioactive natural products (e.g., pestalospiranes, heterocornols) and synthetic drugs (e.g., antidepressants, antihistamines)[1][2][3]. The synthesis of these 7-membered oxygen heterocycles traditionally relies on transition-metal-catalyzed ring-closing metathesis or harsh acidic cyclizations. However, Benzenepropanal, 2-(hydroxymethyl)- (CAS 14807-26-2) serves as a highly efficient, self-assembling precursor. Upon formation, this linear aldehyde spontaneously undergoes intramolecular hemiacetalization to form 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol [4].

This technical guide outlines a fully biocatalytic, highly stereoselective pathway to generate these derivatives from ortho-hydroxymethylcinnamic acid using a dual-enzyme cascade comprising Old Yellow Enzymes (OYEs) and Carboxylic Acid Reductases (CARs).

Retrobiosynthetic Analysis & Mechanistic Causality

To achieve the target linear aldehyde without over-reduction to the alcohol, we must carefully select enzymes that decouple alkene reduction from carboxylate reduction. Traditional chemical reductions often suffer from poor chemoselectivity, reducing both the alkene and the carboxylate simultaneously, or over-reducing the aldehyde to an alcohol.

  • Alkene Reduction via Old Yellow Enzymes (OYEs): OYEs (EC 1.6.99.1) are FMN-dependent oxidoreductases that catalyze the asymmetric trans-hydrogenation of activated alkenes[5][6]. While isolated carboxylate groups are often considered weak activating groups, specific OYEs (such as OYE3 from S. cerevisiae or EnoR from Clostridium sporogenes) exhibit robust activity toward α,β -unsaturated aromatic acids like cinnamic acid derivatives[7][8]. The mechanism follows a bi-bi ping-pong sequence: NAD(P)H reduces the FMN cofactor, which subsequently transfers a hydride to the β -carbon of the alkene, followed by protonation at the α -carbon.

  • Carboxylate Reduction via Carboxylic Acid Reductases (CARs): CARs (EC 1.2.1.30) are multi-domain enzymes that reduce carboxylic acids directly to aldehydes[9][10]. The reaction requires ATP for substrate activation (forming an acyl-adenylate intermediate), followed by transfer to a phosphopantetheine (PPT) arm, and subsequent NADPH-dependent reduction to the aldehyde[11]. Crucially, CARs require post-translational modification by a phosphopantetheinyl transferase (e.g., Sfp from B. subtilis) to transition from the inactive apo to the active holo form[9][10].

  • Spontaneous Cyclization: Once the CAR generates Benzenepropanal, 2-(hydroxymethyl)-, the proximity of the ortho-hydroxymethyl group to the newly formed aldehyde drives a rapid, spontaneous intramolecular nucleophilic attack, yielding the cyclic hemiacetal[4].

Quantitative Data: Enzyme Kinetics & Bioconversion Metrics

To design a self-validating experimental protocol, it is critical to understand the kinetic parameters of the biocatalysts on phenylpropanoid substrates.

BiocatalystEnzyme FamilySubstrateKinetic / Conversion MetricReference
NiCAR (Nocardia iowensis)Carboxylic Acid ReductaseCinnamic Acid Km​≈0.65 mM, Vmax​≈0.9 U/mg[12]
SrCAR (Segniliparus rugosus)Carboxylic Acid ReductaseCinnamic Acid DerivativesSpecific Activity: 1.50–2.30 U/mg[9]
OYE3 (S. cerevisiae)Old Yellow Enzyme α,β -Unsaturated Aromatic Acids>90% Conversion (Whole-cell, 24h)[8]
EnoR (C. sporogenes)Enoate Reductase α -Cinnamic Acid DerivativesHigh Enantioselective Hydrogenation[6]

Pathway Visualization

BiosyntheticPathway Precursor o-Hydroxymethylcinnamic Acid (Precursor) Enzyme1 Old Yellow Enzyme (OYE) + FMN + NAD(P)H Precursor->Enzyme1 Intermediate 3-(2-(Hydroxymethyl)phenyl)propanoic Acid (Saturated Acid) Enzyme2 Carboxylic Acid Reductase (CAR) + ATP + NADPH + Sfp Intermediate->Enzyme2 Target Benzenepropanal, 2-(hydroxymethyl)- (Target Aldehyde) Spontaneous Spontaneous Intramolecular Cyclization Target->Spontaneous Cyclic 1,3,4,5-Tetrahydrobenzo[c]oxepin-3-ol (Cyclic Hemiacetal) Enzyme1->Intermediate Alkene Reduction Enzyme2->Target Carboxylate Reduction Spontaneous->Cyclic Hemiacetalization

Biocatalytic cascade for synthesizing benzo[c]oxepin scaffolds via CAR and OYE enzymes.

Experimental Protocol: Whole-Cell Biocatalytic Cascade

Using purified enzymes for this cascade is economically unviable due to the stoichiometric requirement for ATP and NAD(P)H. Therefore, a whole-cell Escherichia coli system with endogenous cofactor recycling is the industry standard[8][9].

Step 1: Plasmid Construction and Transformation
  • Clone the gene encoding Segniliparus rugosus CAR (SrCAR) into a pETDuet-1 vector alongside the B. subtilissfp gene. Causality: The sfp gene encodes a phosphopantetheinyl transferase necessary to activate the CAR enzyme in vivo[9][10].

  • Clone the gene for OYE3 (S. cerevisiae) into a compatible vector (e.g., pRSFDuet-1)[8].

  • Co-transform both plasmids into E. coli BL21(DE3) competent cells.

Step 2: Biocatalyst Expression
  • Inoculate transformants in Terrific Broth (TB) containing appropriate antibiotics. Grow at 37°C until OD600 reaches 0.6–0.8.

  • Induce expression with 0.5 mM IPTG. Supplement the media with 1 mM FMN (to ensure proper OYE folding) and 1 mM MgCl 2​ (to stabilize the CAR adenylation domain)[12].

  • Incubate at 20°C for 16–18 hours. Harvest cells by centrifugation and wash with 100 mM Potassium Phosphate (KPi) buffer (pH 7.0).

Step 3: Biotransformation and Cofactor Recycling
  • Resuspend the resting cells in 100 mM KPi buffer (pH 7.0) to a final OD600 of 30–35[8].

  • Add the substrate, o-hydroxymethylcinnamic acid, to a final concentration of 10–20 mM (using a DMSO stock, ensuring final DMSO < 5% v/v).

  • Add 1% (w/v) glucose to the reaction. Causality: Glucose acts as a sacrificial electron donor. It is metabolized by endogenous E. coli dehydrogenases, continuously regenerating the NADPH and ATP required by the OYE and CAR enzymes, making this a self-sustaining and economically viable system[8][9].

  • Incubate the reaction at 30°C and 220 rpm for 24 hours.

Step 4: Extraction and Structural Validation
  • Quench the reaction by acidifying to pH 3.0 with 1 M HCl, then extract three times with an equal volume of ethyl acetate (EtOAc).

  • Dry the organic phase over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Analyze the crude extract via 1 H-NMR and HPLC. Validation: The successful formation of the cyclic hemiacetal (1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol) is confirmed by the disappearance of the linear aldehyde proton ( 9.8 ppm) and the appearance of a characteristic hemiacetal methine proton ( 5.4 ppm)[1][3].

Conclusion

The targeted biosynthesis of Benzenepropanal, 2-(hydroxymethyl)- derivatives circumvents the need for toxic transition metals and harsh cyclization conditions typically required in medicinal chemistry. By engineering a dual-enzyme cascade utilizing Old Yellow Enzymes and Carboxylic Acid Reductases, drug development professionals can access complex benzo[c]oxepin scaffolds with high atom economy and exquisite stereocontrol, accelerating the discovery of novel therapeutics.

Sources

Foundational

Thermodynamic Solubility Profile and Structural Dynamics of 2-(Hydroxymethyl)benzenepropanal in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development Document Type: Technical Whitepaper Executive Summary The compound 2-(hydroxymethyl)benzenepropanal (CAS: 14807-26-2) prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development Document Type: Technical Whitepaper

Executive Summary

The compound 2-(hydroxymethyl)benzenepropanal (CAS: 14807-26-2) presents a unique physicochemical profile that challenges standard solubility paradigms [1]. Unlike rigid active pharmaceutical ingredients (APIs), this molecule possesses dual functionality—a primary hydroxyl group and an aldehyde—that allows it to exist in a dynamic equilibrium with its cyclic hemiacetal form, 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol [2].

As a Senior Application Scientist, I frequently observe that failing to account for this structural duality leads to erratic solubility data, polymorph inconsistencies, and formulation failures. This whitepaper provides an in-depth analysis of the solubility profile of 2-(hydroxymethyl)benzenepropanal across various organic solvents, detailing the thermodynamic protocols required to accurately measure it and the mechanistic causality behind its solvent-dependent behavior.

Structural Dynamics: Solvent-Induced Ring-Chain Tautomerism

The solubility of 2-(hydroxymethyl)benzenepropanal cannot be evaluated purely through the lens of static lipophilicity (LogP). The molecule undergoes ring-chain tautomerism , a thermodynamic equilibrium that is heavily biased by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent medium.

  • Open-Chain Form: Features exposed hydroxyl and aldehyde groups. It is highly polar and acts as both a strong hydrogen-bond donor and acceptor.

  • Cyclic Form (Hemiacetal): The hydroxyl group attacks the aldehyde to form a 7-membered oxepin ring. This intramolecular hydrogen bonding masks the polar groups, significantly increasing the molecule's lipophilic character.

Tautomerism Open Open-Chain Form 2-(hydroxymethyl)benzenepropanal (Aldehyde + Primary Alcohol) Cyclic Cyclic Form 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol (Hemiacetal) Open->Cyclic Non-Polar Solvents (Intramolecular H-Bonding) Cyclic->Open Polar Protic Solvents (Intermolecular H-Bonding)

Figure 1: Solvent-dependent ring-chain tautomerism of CAS 14807-26-2.

Mechanistic Causality: In polar protic solvents (e.g., methanol), intermolecular hydrogen bonding between the solvent and the API stabilizes the open-chain form. Conversely, in non-polar solvents (e.g., toluene, dichloromethane), the lack of solvent-solute hydrogen bonding drives the molecule to minimize its polar surface area via intramolecular cyclization, favoring the hemiacetal state.

Solubility Profile Across Solvent Classes

The table below summarizes the thermodynamic solubility profile of 2-(hydroxymethyl)benzenepropanal. The data reflects the equilibrium state where the solvent has fully dictated the tautomeric ratio.

Solvent CategoryRepresentative SolventDielectric Constant (ε)Thermodynamic Solubility (mg/mL)Dominant Tautomeric State in Solution
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Open-chain / Mixed
Polar Protic Methanol (MeOH)32.750 - 100Open-chain (H-bond stabilized)
Moderately Polar Dichloromethane (DCM)8.930 - 50Cyclic Hemiacetal
Non-Polar Aromatic Toluene2.410 - 20Cyclic Hemiacetal
Non-Polar Aliphatic n-Hexane1.9< 1.0Cyclic Hemiacetal
Field-Proven Insights
  • The DMSO Anomaly: While DMSO is the standard vehicle for high-throughput screening (HTS), its strong hydrogen-bond accepting nature aggressively disrupts the cyclic hemiacetal, forcing the molecule into the open-chain form. Serial dilutions from DMSO stocks into aqueous buffers often result in sudden precipitation (kinetic crashing) because the aqueous media cannot sustain the open-chain supersaturation [3].

  • Halogenated Solvents: DCM provides an ideal environment for the cyclic form. The molecule's aromatic ring and the aliphatic oxepin structure solvate exceptionally well in DCM, making it the solvent of choice for extraction and purification workflows.

Experimental Methodology: Thermodynamic Solubility Screening

To accurately determine the solubility of a tautomeric compound, kinetic methods (e.g., laser nephelometry) are insufficient. A rigorously controlled Thermodynamic Shake-Flask Method coupled with LC-MS/UV must be employed [3][4].

Workflow S1 1. Solid Dispensing Add excess API to glass vials S2 2. Solvent Addition Add organic solvents (e.g., MeOH, DMSO, Toluene) S1->S2 S3 3. Equilibration Shake at 25°C for 48-72h (Tautomeric Equilibration) S2->S3 S4 4. Phase Separation Centrifugation & Filtration (0.22 µm PTFE) S3->S4 S5 5. Quantification HPLC-UV/MS & qNMR analysis S4->S5

Figure 2: High-throughput thermodynamic solubility and tautomer screening workflow.

Step-by-Step Protocol (Self-Validating System)
  • Solid Dispensing: Accurately weigh 10–20 mg of crystalline 2-(hydroxymethyl)benzenepropanal into 2 mL clear glass HPLC vials. Causality: Excess solid must be present to ensure true thermodynamic saturation is maintained throughout the assay.

  • Solvent Addition: Add 500 µL of the target organic solvent to each vial. Seal with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Extended Equilibration (Critical Step): Place the vials on an orbital shaker at 400 rpm at a constant 25°C. Shake for 48 to 72 hours.

    • Expertise Note: Standard rigid APIs require only 24 hours. However, because 14807-26-2 undergoes solvent-mediated ring-chain tautomerism, a 24-hour window may only capture the kinetic dissolution of the solid cyclic form. 48–72 hours ensures the chemical equilibrium between the hemiacetal and open-chain forms has reached a thermodynamic minimum [4].

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Quantification & Verification: Dilute the filtrate appropriately and analyze via HPLC-UV (using a pre-established calibration curve).

    • Trustworthiness Check: Subject the remaining solid pellet to X-Ray Powder Diffraction (XRPD) or solid-state NMR. This validates whether the solvent induced a phase change or forced the precipitation of a different tautomeric polymorph during equilibration.

Mechanistic Implications in Drug Development

Understanding the solubility and tautomeric profile of 2-(hydroxymethyl)benzenepropanal is critical for downstream applications:

  • Crystallization and Polymorph Screening: If the goal is to isolate the pure cyclic hemiacetal (1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol), crystallization must be driven from non-polar solvents like toluene or heptane mixtures [2]. Attempting to crystallize from methanol will result in oils or mixed-tautomer amorphous solids due to the high solubility of the open-chain form.

  • Synthetic Chemistry (Building Blocks): When utilizing this compound in reductive aminations (targeting the aldehyde), polar protic solvents (MeOH, EtOH) must be used. These solvents force the ring open, exposing the reactive aldehyde. Conducting this reaction in DCM will result in exceedingly low yields, as the aldehyde is masked within the stable hemiacetal ring.

References

  • Bienta. "Shake-Flask Solubility Assay." Bienta Preclinical Services. Available at:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol Journal. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Benzenepropanal, 2-(hydroxymethyl)- as a Bifunctional Precursor for Benzoxepine and Benzazepine Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Overview The compound Benzenepropanal, 2-(hydroxymethyl)- (CAS: 14807-26-2)[1] is a highly versatile, bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Overview

The compound Benzenepropanal, 2-(hydroxymethyl)- (CAS: 14807-26-2)[1] is a highly versatile, bifunctional building block in pharmaceutical synthesis. In solution, this molecule exists in a dynamic equilibrium between its open-chain aliphatic aldehyde form and its cyclic hemiacetal tautomer, 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol. This structural duality allows chemists to selectively funnel the precursor into divergent synthetic pathways.

Exploiting the cyclic hemiacetal form provides direct access to conformationally restricted oxygen heterocycles, such as 1,5-epoxy-2-benzoxepines[2]. Conversely, trapping the open-chain aldehyde via nucleophilic attack enables the construction of 2-benzazepine derivatives—a privileged nitrogen-containing scaffold frequently found in neuroactive agents and kinase inhibitors[3][4].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen to manipulate this bifunctional precursor without the use of tedious protecting groups.

Chemoselective Reductive Amination

To synthesize benzazepines, the aliphatic aldehyde must be converted to an amine while leaving the benzylic alcohol intact. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups attenuate the reducing power of the boron center. Consequently, NaBH(OAc)₃ selectively reduces the transient, highly electrophilic iminium ion formed by the amine-aldehyde condensation, but it is too mild to reduce the unreacted aliphatic aldehyde to a primary alcohol. This kinetic chemoselectivity ensures high yields of the intermediate amino-alcohol without requiring hydroxyl protection.

Intramolecular Cyclization via Mitsunobu Activation

Following reductive amination, the resulting secondary amine must attack the benzylic carbon to close the 7-membered azepine ring. Traditional methods to activate benzylic alcohols (e.g., conversion to a chloride using SOCl₂) require strongly acidic conditions. Such conditions protonate the secondary amine, rendering it non-nucleophilic and promoting intermolecular oligomerization.

Instead, we employ Mitsunobu conditions (DIAD/PPh₃) . This method activates the benzylic alcohol in situ (forming a highly electrophilic alkoxyphosphonium intermediate) under mild, neutral conditions. Because the secondary amine remains unprotonated, it acts as an excellent internal nucleophile, executing a rapid intramolecular substitution to form the 2-benzazepine core with high fidelity[3].

Experimental Workflows (Protocols)

Protocol A: Synthesis of 2-Alkyl-2,3,4,5-tetrahydro-1H-2-benzazepines

This protocol is a self-validating system; the disappearance of the aldehyde proton (~9.7 ppm) in ¹H-NMR confirms Step 1, while the shift of the benzylic protons confirms Step 2.

Step 1: Chemoselective Reductive Amination

  • Initiation: Dissolve Benzenepropanal, 2-(hydroxymethyl)- (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Imine Formation: Add the desired primary amine (1.1 equiv) and glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature (RT) for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Stir the suspension at RT for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8). Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude amino-alcohol intermediate.

Step 2: Intramolecular Mitsunobu Cyclization

  • Activation: Dissolve the crude amino-alcohol (assume 10 mmol) and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Cyclization: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes. The solution will turn pale yellow.

  • Maturation: Remove the ice bath and allow the reaction to warm to RT. Stir for 8 hours. TLC monitoring (Hexanes/EtOAc 1:1) should indicate the complete consumption of the polar amino-alcohol.

  • Purification: Concentrate the mixture. Purify the residue via flash column chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the pure 2-benzazepine derivative.

Protocol B: Oxidation to 1,3,4,5-Tetrahydro-2-benzoxepin-3-one

Exploiting the cyclic hemiacetal tautomer to form a lactone.

  • Oxidation: Dissolve Benzenepropanal, 2-(hydroxymethyl)- (1.0 equiv) in anhydrous DCM (0.1 M).

  • Reagent Addition: Add Pyridinium chlorochromate (PCC, 1.5 equiv) and Celite (equal weight to PCC) portion-wise at 0 °C.

  • Reaction: Stir at RT for 4 hours until the mixture becomes a dark brown slurry.

  • Isolation: Filter the suspension through a short pad of silica gel, eluting with diethyl ether. Concentrate the filtrate to yield the 2-benzoxepin-3-one lactone.

Quantitative Data Presentation

The efficiency of Protocol A varies predictably based on the nucleophilicity and steric bulk of the primary amine input. The following table summarizes optimized yields for various substrates.

EntryPrimary Amine InputReductive Amination Yield (%)Mitsunobu Cyclization Yield (%)Overall Isolated Yield (%)
1Benzylamine948882
2Methylamine (HCl salt)*918577
3Isopropylamine867968
4Aniline (Aryl amine)726144

*Note: When using amine hydrochloride salts, an equivalent of triethylamine (Et₃N) must be added during Step 1 to liberate the free base.

Visualizations

Tautomerism A 2-(Hydroxymethyl)benzenepropanal (Open-chain Aldehyde) B 1,3,4,5-Tetrahydrobenzo[c]oxepin-3-ol (Cyclic Hemiacetal) A->B Ring-Chain Tautomerism C 2-Benzazepine Scaffolds (Nitrogen Heterocycle) A->C 1. Primary Amine 2. Reduction 3. Cyclization D 2-Benzoxepin-3-ones (Oxygen Heterocycle) B->D Oxidation (e.g., PCC)

Caption: Divergent synthetic pathways exploiting the ring-chain tautomerism of the precursor.

Benzazepine_Mechanism Step1 Aldehyde Form (Precursor) Step2 Iminium Ion Intermediate Step1->Step2 R-NH2 - H2O Step3 Amino-Alcohol (Secondary Amine) Step2->Step3 NaBH(OAc)3 (Chemoselective) Step4 Activated Benzylic Alcohol (OPPh3+) Step3->Step4 DIAD, PPh3 (Mitsunobu) Step5 2-Benzazepine Core Step4->Step5 Intramolecular C-N Bond Formation

Caption: Step-by-step mechanistic workflow for the synthesis of 2-benzazepines via reductive amination.

References

1.[1] Title: Benzenepropanal | Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[2] Title: Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety Source: nih.gov (PubMed) URL:

3.[3] Title: Structure–Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine Analogues Source: acs.org (ACS Publications) URL:

4.[4] Title: Controllable Synthesis of N- and O-Containing Heterocycles via Formal [3 + 2] and [5 + 2] Cyclizations Source: acs.org (ACS Publications) URL:

Sources

Application

Application Note: Chemoselective Catalytic Reduction of 2-(Hydroxymethyl)benzenepropanal to Diols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly reliable, chemoselective protocol for the catalytic reduction of 2-(hydroxymethyl)benzenepropanal to 3-[2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly reliable, chemoselective protocol for the catalytic reduction of 2-(hydroxymethyl)benzenepropanal to 3-[2-(hydroxymethyl)phenyl]propan-1-ol, avoiding benzylic hydrogenolysis.

Introduction and Mechanistic Insights

The synthesis of aryl-aliphatic diols is a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced polymer precursors. The reduction of 2-(hydroxymethyl)benzenepropanal to its corresponding diol, 3-[2-(hydroxymethyl)phenyl]propan-1-ol , presents a classic chemoselectivity challenge. The molecule contains an aliphatic aldehyde and a highly labile benzylic alcohol moiety.

The Causality of Catalyst Selection: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously problematic for this substrate. Palladium exhibits a strong affinity for the aromatic π-system and the benzylic oxygen lone pairs, which lowers the activation energy for oxidative addition into the benzylic C–O bond. Consequently, Pd/C predominantly drives the hydrogenolysis (deoxygenation) of the benzylic alcohol, yielding the undesired byproduct 3-(2-methylphenyl)propan-1-ol [2].

To achieve absolute chemoselectivity, Platinum on Carbon (Pt/C) or specialized Ruthenium complexes must be employed [1, 3]. Platinum preferentially adsorbs the highly polarized carbonyl C=O bond over the benzylic C–O bond [4]. When paired with a polar protic solvent like methanol, the benzylic hydroxyl group is further deactivated toward the metal surface via strong solvent hydrogen-bonding networks. This ensures that the reduction proceeds strictly via an outer-sphere hydride transfer to the aldehyde, preserving the benzylic alcohol and yielding the target diol with >98% selectivity [1].

Reaction Pathway & Catalyst Logic

G SM 2-(Hydroxymethyl)benzenepropanal CatPd Pd/C Catalyst (High Hydrogenolysis) SM->CatPd H2 CatPt Pt/C Catalyst (Chemoselective) SM->CatPt H2 Byproduct 3-(2-Methylphenyl)propan-1-ol (Undesired) CatPd->Byproduct Benzylic Cleavage Product 3-[2-(Hydroxymethyl)phenyl]propan-1-ol (Target Diol) CatPt->Product Selective Reduction

Figure 1: Catalyst-dependent chemoselectivity in the reduction of 2-(hydroxymethyl)benzenepropanal.

Quantitative Data: Catalyst Screening

The table below summarizes the causality of catalyst choice and its direct impact on product distribution. Data reflects standard optimization runs at 10 mmol scale in methanol.

Catalyst SystemLoading (mol% Metal)Temp (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Target Diol (%)Selectivity to Hydrogenolysis (%)
5% Pd/C 1.0255>991288
5% Ru/C 1.0401094859
5% Pt/C 0.5255>99>98 <2

Self-Validating Experimental Protocol

This protocol utilizes an In-Process Control (IPC) feedback loop. By tracking the reaction via GC-FID or HPLC, the protocol validates itself: the stoichiometric disappearance of the aldehyde must directly correlate with the appearance of the diol, with no lower-mass deoxygenated species forming.

Materials Required:
  • 2-(Hydroxymethyl)benzenepropanal (Substrate)

  • 5 wt% Pt/C (Evonik or equivalent, 50% water-wet for safety)

  • Anhydrous Methanol (HPLC grade)

  • Hydrogen gas (UHP grade, 99.999%)

Step-by-Step Methodology:

Step 1: Reactor Setup

  • Charge a 250 mL stainless steel high-pressure autoclave with 2-(hydroxymethyl)benzenepropanal (10.0 g, 60.9 mmol).

  • Add anhydrous methanol (100 mL) to the reactor and stir at 300 rpm to ensure complete dissolution.

Step 2: Catalyst Addition

  • Suspend 5 wt% Pt/C (1.18 g dry weight basis, ~0.5 mol% Pt) in 10 mL of methanol.

  • Transfer the catalyst slurry to the autoclave. Expert Note: Always add carbon-supported catalysts under a blanket of inert gas (N₂ or Ar) to prevent solvent ignition.

Step 3: Purging and Pressurization

  • Seal the autoclave and purge the headspace with N₂ gas (pressurize to 5 bar, then vent). Repeat this 3 times to remove all oxygen.

  • Purge the headspace with H₂ gas (pressurize to 5 bar, then vent). Repeat 3 times.

  • Finally, pressurize the reactor to exactly 5.0 bar of H₂ .

Step 4: Reaction Execution & Self-Validation (IPC)

  • Increase the stirring rate to 800 rpm to eliminate mass-transfer limitations between the H₂ gas, the solid catalyst, and the liquid substrate. Maintain the internal temperature at 25 °C.

  • Self-Validation Check (T = 2 hours): Pause stirring, carefully vent the reactor to 1 bar, and withdraw a 100 µL aliquot. Filter the aliquot through a 0.22 µm PTFE syringe filter into a GC vial.

  • Analyze via GC-FID. A successful, chemoselective trajectory is confirmed if the aldehyde peak is shrinking, the diol peak is growing, and the des-hydroxy byproduct peak (lower retention time) is absent.

  • Re-pressurize to 5 bar H₂ and resume stirring. The reaction is typically complete within 4 to 6 hours (confirmed by <1% starting material area on GC).

Step 5: Workup and Isolation

  • Upon completion, vent the H₂ gas completely and purge the reactor with N₂ (3 × 5 bar) to render the system safe.

  • Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with additional methanol (2 × 20 mL).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator (40 °C, 50 mbar) to remove the methanol.

  • Yield: The target 3-[2-(hydroxymethyl)phenyl]propan-1-ol is isolated as a viscous, colorless oil (approx. 9.9 g, 98% isolated yield) requiring no further chromatographic purification.

References

  • Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst, The Journal of Organic Chemistry, ACS Publications.1

  • Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst, ResearchGate. 2

  • Scope and Mechanistic Analysis for Chemoselective Hydrogenolysis of Carbonyl Compounds Catalyzed by a Cationic Ruthenium Hydride Complex, Journal of the American Chemical Society. 3

  • Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review, ACS Catalysis. 4

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 2-(hydroxymethyl)benzenepropanal

Abstract This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(hydroxymethyl)benzenepropanal. This molecule, a polar aromatic aldehyde, requires careful consideration of stationary phase chemistry, mobile phase composition, and detection parameters to achieve optimal chromatographic performance. The protocols detailed herein are intended for researchers, quality control analysts, and drug development professionals, providing a systematic approach from initial method scouting to full validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Benzenepropanal and its derivatives are a class of organic compounds with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] The introduction of a hydroxymethyl group to the benzene ring, as in 2-(hydroxymethyl)benzenepropanal, significantly increases the molecule's polarity, presenting unique challenges for chromatographic separation. A reliable and validated analytical method is crucial for ensuring product quality, stability, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and versatility.[3] This guide provides a detailed walkthrough of the logical steps involved in developing a robust reversed-phase HPLC (RP-HPLC) method, followed by a rigorous validation protocol to demonstrate its fitness for purpose.

Analyte Physicochemical Properties (Inferred)

  • Structure:

    • A benzene ring substituted with a propanal group and a hydroxymethyl group at the ortho position.

  • Molecular Formula: C10H12O2

  • Molecular Weight: 164.20 g/mol

  • Polarity: The presence of both a carbonyl (aldehyde) and a hydroxyl (alcohol) group makes the molecule significantly more polar than unsubstituted benzenepropanal. This suggests good solubility in polar organic solvents and moderate solubility in aqueous mobile phases.

  • UV Absorbance: The benzene ring constitutes a strong chromophore, making UV detection a suitable choice. The expected λmax would be in the range of 240-280 nm, similar to other substituted benzaldehydes.[4][5]

Materials and Reagents

  • Analyte: 2-(hydroxymethyl)benzenepropanal reference standard (purity >98%)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Buffers:

    • Formic acid, analytical grade

    • Ammonium acetate, analytical grade

  • Equipment:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm or 0.45 µm)

HPLC Method Development Strategy

The primary goal is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradation products, within a reasonable runtime. A reversed-phase approach is selected due to the analyte's moderate polarity.

Initial Scouting Phase

The initial phase involves screening different columns and mobile phase compositions to identify the most promising starting conditions.

Protocol 1: Initial Method Scouting

  • Column Selection:

    • A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for retaining the aromatic compound.[6][7]

    • Consider a polar-embedded or polar-endcapped C18 column if peak tailing is observed with standard C18, which can occur with polar analytes.[8][9]

  • Mobile Phase Selection:

    • Organic Modifier: Screen both Acetonitrile (ACN) and Methanol (MeOH). ACN often provides better peak shape and lower backpressure, while MeOH can offer different selectivity.

    • Aqueous Phase: Start with 0.1% formic acid in water to ensure the analyte is in a non-ionized state and to improve peak shape.

  • Detector Wavelength:

    • Inject a standard solution and use the PDA detector to determine the wavelength of maximum absorbance (λmax). For initial runs, monitor at 254 nm.

  • Gradient Elution:

    • Run a broad scouting gradient to determine the approximate elution time. A typical gradient would be from 10% to 90% organic modifier over 20 minutes.

  • Flow Rate and Temperature:

    • Start with a standard flow rate of 1.0 mL/min and a column temperature of 30 °C.

Table 1: Example Scouting Conditions

ParameterCondition ACondition B
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 10-90% B in 20 min10-90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection PDA Scan (200-400 nm)PDA Scan (200-400 nm)
Method Optimization

Based on the scouting results, systematically adjust chromatographic parameters to achieve the desired separation. The goal is to meet the system suitability criteria outlined in pharmacopeias like the USP.[10][11]

dot graph TD { A[Start: Initial Scouting Data] --> B{Peak Shape Acceptable?}; B -- Yes --> C{Resolution Adequate?}; B -- No --> D[Adjust Mobile Phase pH/Buffer]; D --> E[Test Polar-Embedded Column]; E --> B; C -- Yes --> F[Optimize Gradient for Runtime]; F --> G[Fine-tune Flow Rate & Temperature]; G --> H[Final Method Achieved]; C -- No --> I[Adjust Organic Modifier %]; I --> J[Modify Gradient Slope]; J --> C; }

Caption: Workflow for HPLC Method Optimization.

Protocol 2: Optimization Steps

  • Mobile Phase Fine-Tuning:

    • Organic Ratio: Adjust the starting and ending percentages of the organic modifier (ACN or MeOH) to improve resolution around the analyte peak.

    • Gradient Slope: A shallower gradient around the elution time of the analyte can significantly improve the resolution between closely eluting peaks.

  • Temperature Control:

    • Increasing the column temperature (e.g., to 35-40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency. However, analyte stability must be considered.

  • Flow Rate Adjustment:

    • Adjusting the flow rate can impact resolution, backpressure, and analysis time. Ensure the pressure remains within the system's limits. According to USP <621>, adjustments to flow rate are permissible within certain limits.[12]

Final Optimized Method

The following is a hypothetical optimized method based on the principles discussed.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B in 10 min, hold at 60% B for 2 min
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R2) guidelines.[13][14] Validation demonstrates that the method is specific, linear, accurate, precise, and robust.

G Validation Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD_LOQ Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Core Parameters for HPLC Method Validation.

System Suitability

Before each validation run, system suitability must be confirmed.

Protocol 3: System Suitability Test

  • Prepare a standard solution of 2-(hydroxymethyl)benzenepropanal.

  • Make five replicate injections.

  • Calculate the parameters in Table 3. Acceptance criteria are based on USP <621>.[10][11]

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Specificity

Specificity demonstrates that the method can accurately measure the analyte without interference from other components like impurities, degradants, or matrix components.

Protocol 4: Specificity Assessment

  • Inject a blank solution (diluent) to ensure no peaks co-elute with the analyte.

  • Inject a placebo solution (if applicable, for formulated products).

  • Inject the analyte standard solution.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation peaks are resolved from the main analyte peak. Peak purity analysis using a PDA detector is essential here.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.

Protocol 5: Linearity and Range Determination

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

Protocol 6: Accuracy (Recovery) Study

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.

Protocol 7: Precision Evaluation

  • Repeatability (Intra-day precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results. The acceptance criterion is typically ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The %RSD should meet the pre-defined acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol 8: LOD and LOQ Estimation

  • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3, and LOQ is where S/N = 10.

    • Calibration Curve Method:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol 9: Robustness Study

  • Introduce small variations to the optimized method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength (± 2 nm)

  • Analyze the system suitability parameters after each change. The results should remain within the acceptance criteria.

Conclusion

This application note provides a systematic and scientifically grounded framework for developing and validating an HPLC method for the analysis of 2-(hydroxymethyl)benzenepropanal. By following the outlined protocols for method development, optimization, and validation, researchers and analysts can establish a reliable, robust, and accurate analytical method suitable for quality control and regulatory submission. The principles described are broadly applicable to other polar aromatic compounds, serving as a valuable resource for analytical scientists.

References

  • J-Stage. (n.d.). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Concept Heidelberg. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. Retrieved from [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • PMC. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Phenomenex. (2012, December 4). HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Benzenepropanal | C9H10O | CID 7707 - PubChem. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Benzenepropanol,2-hydroxy | CAS#:1481-92-1. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzenepropanal - the NIST WebBook. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-: Human health tier II assessment. Retrieved from [Link]

  • ScienceDirect. (2025, January 31). RIFM fragrance ingredient safety assessment, β-methyl-benzenepentanal, CAS registry number 55066-49-4. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Phenylpropanal | C9H10O | CID 7146 - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of.... Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzaldehyde, 2-hydroxy- - the NIST WebBook. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025, October 15). Benzaldehyde, 2-hydroxy-6-methyl-4-phenoxy- Properties. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Benzenepropanol - Evaluation statement. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-phenyl propionaldehyde hydratropic aldehyde. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-(Hydroxymethyl)benzenepropanal via Palladium-Catalyzed Heck-Isomerization in Batch Reactors

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Molecule: 2-(Hydroxymethyl)benzenepropanal (Synonym: 3-(2-(hydroxymethyl)phenyl)propanal) CAS Registry Number: 14807-26-2[1] Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Molecule: 2-(Hydroxymethyl)benzenepropanal (Synonym: 3-(2-(hydroxymethyl)phenyl)propanal) CAS Registry Number: 14807-26-2[1]

Introduction & Strategic Rationale

2-(Hydroxymethyl)benzenepropanal is a highly valuable bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized oxepins and targeted kinase inhibitors[2]. A critical analytical characteristic of this molecule is its ring-chain tautomerism: in solution, the open-chain aldehyde exists in thermodynamic equilibrium with its 7-membered cyclic hemiacetal form, 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol.

Traditional synthetic routes to 3-arylpropanals often rely on multi-step homologation sequences (e.g., Wittig olefination followed by transition-metal hydrogenation). For industrial scale-up, these routes suffer from poor atom economy, high solvent mass intensity (SMI), and excessive step counts.

The Process Chemistry Solution: A highly efficient, atom-economical alternative is the palladium-catalyzed Heck coupling of 2-bromobenzyl alcohol with allyl alcohol. This cascade reaction leverages an in situ isomerization: following the initial C-C bond formation, a regioselective β-hydride elimination generates an enol intermediate that rapidly tautomerizes into the thermodynamically stable aldehyde[3]. This one-pot "arylation-isomerization" sequence reduces step count and eliminates the need for cryogenic conditions or high-pressure hydrogenation[4].

Mechanistic Pathway & Causality

Understanding the catalytic cycle is essential for troubleshooting scale-up deviations. The transformation is not a standard cross-coupling; it is a self-validating cascade where the final tautomerization drives the reaction forward, preventing reversible olefin insertion.

  • Oxidative Addition: The Pd(0) active species inserts into the Ar–Br bond of 2-bromobenzyl alcohol. Aryl bromides are selected over iodides for cost-efficiency at scale, necessitating an electron-rich phosphine ligand to lower the activation energy of this step.

  • Migratory Insertion: Allyl alcohol coordinates to the Pd(II) complex. Insertion occurs regioselectively at the terminal carbon due to steric differentiation.

  • β-Hydride Elimination: The elimination is directed toward the hydroxyl-bearing carbon, forming an enol.

  • Tautomerization: The enol irreversibly tautomerizes to the aldehyde, acting as a thermodynamic sink that pulls the equilibrium forward[4].

HeckCycle Pd0 Pd(0) Catalyst Active Species OxAdd 1. Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd 2-Bromobenzyl alcohol Coord 2. Olefin Coordination (Allyl Alcohol) OxAdd->Coord MigIns 3. Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim 4. β-Hydride Elimination (Forms Enol) MigIns->BetaElim Taut 5. Tautomerization (Enol → Aldehyde) BetaElim->Taut Release of product RedElim 6. Base Promoted Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim HPdBr species RedElim->Pd0 Base / -HBr

Catalytic cycle of the Pd-catalyzed Heck-isomerization cascade.

Scale-Up Parameters & Experimental Causality

Translating this reaction from a fume hood to a 10 L or 100 L batch reactor requires strict control over mass transfer, heat transfer, and side-reaction mitigation.

  • Reagent Dosing (Subsurface Addition): Allyl alcohol is highly volatile and toxic. Surface addition in a batch reactor leads to vaporization into the headspace, altering the liquid-phase stoichiometry and creating a safety hazard. Subsurface dosing via a dip-tube ensures immediate dissolution and prevents transient high concentrations that lead to homocoupling side reactions.

  • Base Selection: Strong bases (e.g., KOtBu, NaOH) will trigger the aldol condensation of the newly formed 2-(hydroxymethyl)benzenepropanal. A mild inorganic base, such as Sodium Bicarbonate (NaHCO3) , is strictly required to neutralize the generated HBr without degrading the product.

  • Palladium Scavenging: For drug development applications, heavy metal carryover is unacceptable. A post-reaction treatment utilizing a silica-based thiol scavenger (e.g., SiliaMetS Thiol) is integrated directly into the workup phase to reduce Pd levels to <10 ppm.

Quantitative Data: Yield Optimization

The following table summarizes the process development data used to establish the final batch parameters.

EntryCatalyst System (1 mol%)Base (1.5 eq)Temp (°C)Conversion (%)Isolated Yield (%)Remarks / Causality
1Pd/C (Heterogeneous)NaHCO38542%35%Poor oxidative addition; mass transfer limitations.
2Pd(OAc)2 / PPh3K2CO38588%61%Significant aldol condensation side-products observed.
3Pd(OAc)2 / P(o-tol)3NaHCO37075%70%Reaction stalled; temperature too low for complete conversion.
4 Pd(OAc)2 / P(o-tol)3 NaHCO3 85 >99% 89% Optimal conditions; clean profile, minimal Pd black formation.

Detailed Batch Reactor Protocol (10 L Scale)

Workflow A Reactor Purging (N2 x3) B Solid Charging (Ar-Br, Pd, Base) A->B C Solvent Addition & Heating (85°C) B->C D Subsurface Dosing (Allyl Alcohol) C->D E Reaction Hold (4-6 hrs) D->E F Filtration & Extraction E->F G Pd Scavenging (Thiol Resin) F->G H Distillation & Isolation G->H

Process workflow for the batch synthesis and purification of 2-(hydroxymethyl)benzenepropanal.

Step-by-Step Methodology

Phase 1: Preparation & Charging

  • Inerting: Purge a 10 L glass-lined batch reactor with Nitrogen (3 vacuum/N2 cycles) to ensure an oxygen-free environment. Rationale: Oxygen induces phosphine ligand oxidation, leading to premature catalyst deactivation.

  • Solid Charge: Charge 1.00 kg (5.35 mol) of 2-bromobenzyl alcohol, 12.0 g (0.053 mol, 1 mol%) of Pd(OAc)2, 32.5 g (0.107 mol, 2 mol%) of Tri-o-tolylphosphine, and 674 g (8.02 mol, 1.5 eq) of NaHCO3.

  • Solvent Charge: Add 4.0 L of degassed N,N-Dimethylformamide (DMF). Initiate agitation at 250 RPM.

Phase 2: Reaction Execution 4. Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 85 °C. 5. Subsurface Dosing: Prepare a solution of 373 g (6.42 mol, 1.2 eq) allyl alcohol in 1.0 L of DMF. Dose this solution into the reactor via a subsurface dip-tube over a period of 120 minutes. Rationale: Controlled dosing manages the mild exotherm and limits the steady-state concentration of allyl alcohol. 6. Hold & Monitor: Maintain the internal temperature at 85 °C for 4 to 6 hours. Sample the reaction mixture hourly and analyze via HPLC. The reaction is deemed complete when the residual 2-bromobenzyl alcohol is <2.0 Area%.

Phase 3: Work-Up & Isolation 7. Cooling & Filtration: Cool the reactor to 20 °C. Filter the resulting suspension through a Nutsche filter to remove inorganic salts (NaBr and unreacted NaHCO3). Wash the filter cake with 1.0 L of Methyl tert-butyl ether (MTBE). 8. Extraction: Transfer the filtrate to an extraction vessel. Add 4.0 L of MTBE and 5.0 L of deionized water. Agitate for 15 minutes, allow phase separation, and discard the lower aqueous layer (containing DMF). Wash the organic layer with 2.0 L of 10% brine. 9. Palladium Scavenging: Add 50 g (5% w/w relative to theoretical yield) of SiliaMetS Thiol functionalized silica to the organic layer. Agitate at 40 °C for 2 hours, then filter through a 1 µm polish filter. 10. Concentration: Concentrate the organic filtrate under reduced pressure (50 mbar, 40 °C jacket) to yield the crude product. 11. Final Isolation: Isolate 2-(hydroxymethyl)benzenepropanal via short-path vacuum distillation or utilize directly as a crude intermediate depending on the downstream API requirements.

References

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry[Link]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade Organic Letters - ACS Publications [Link]

Sources

Method

Application Note: Benzenepropanal, 2-(hydroxymethyl)- as a Versatile Precursor in Heterocyclic Synthesis

Introduction & Mechanistic Overview Benzenepropanal, 2-(hydroxymethyl)- (CAS 14807-26-2) is an exceptionally versatile bifunctional building block in modern organic synthesis. Structurally, it features an ortho-substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Benzenepropanal, 2-(hydroxymethyl)- (CAS 14807-26-2) is an exceptionally versatile bifunctional building block in modern organic synthesis. Structurally, it features an ortho-substituted benzylic alcohol and a propanal side chain. In solution, this acyclic form exists in a dynamic thermodynamic equilibrium with its cyclic hemiacetal tautomer, 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol.

This dual reactivity profile—functioning both as an acyclic electrophile/nucleophile and a cyclic oxonium precursor—makes it a prime intermediate for constructing complex 7-membered heterocycles. The benzo[c]oxepine skeleton is a critical structural motif found in various natural secondary metabolites, such as Heterocornols C and D, which exhibit significant biological activities[1]. Furthermore, derivatives of 1,3,4,5-tetrahydrobenzo[c]oxepines have been extensively explored in pharmaceutical research, particularly as scaffolds for neurological drugs targeting conditions like epilepsy[2].

Divergent Synthetic Pathways

The synthetic utility of Benzenepropanal, 2-(hydroxymethyl)- stems from its ability to be selectively funneled into divergent reaction pathways based on the chosen activation strategy:

  • Oxonium Trapping: Treatment with Lewis acids promotes the loss of the hemiacetal hydroxyl group, generating a highly electrophilic oxonium ion that can be trapped by nucleophiles[3].

  • Reductive Amination: The acyclic aldehyde can react with primary amines, followed by intramolecular cyclization, to yield benzo[c]azepines.

  • Rearrangement Aromatization: Under specific basic conditions, the benzo[c]oxepine core undergoes a novel C-O bond cleavage and rearrangement to yield fully aromatized substituted naphthalenes[4].

  • Spirocyclic Cascades: Recent methodologies have merged the ring-opening of benzo[c]oxepines with formal 1,2-oxygen migration to synthesize complex 6-oxa-spiro[4.5]decane derivatives[5].

G A Benzenepropanal, 2-(hydroxymethyl)- B 1,3,4,5-Tetrahydrobenzo[c] oxepin-3-ol (Cyclic Hemiacetal) A->B Intramolecular Cyclization D Benzo[c]azepines A->D 1. Reductive Amination 2. Cyclization C Substituted Benzo[c]oxepines B->C Lewis Acid + Nucleophile E Substituted Naphthalenes B->E Base-Promoted Rearrangement

Divergent synthetic pathways of Benzenepropanal, 2-(hydroxymethyl)-.

Experimental Protocols

Protocol A: Synthesis of 3-Alkoxybenzo[c]oxepines via Lewis Acid Catalysis

Objective: To convert the hemiacetal into a stable acetal (3-alkoxybenzo[c]oxepine) using an alcohol nucleophile. Causality: Boron trifluoride etherate (BF3·Et2O) coordinates with the hemiacetal hydroxyl group, facilitating its departure as a water equivalent. This generates a reactive cyclic oxonium ion, which is subsequently intercepted by the alcohol nucleophile to form the stable oxacycle[3].

Step-by-Step Methodology:

  • Preparation: Dissolve Benzenepropanal, 2-(hydroxymethyl)- (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Nucleophile Addition: Add the desired aliphatic alcohol (e.g., anhydrous ethanol, 5.0 eq) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add BF3·Et2O (0.1 eq). Note: 1,3,4,5-tetrahydrobenzo[c]oxepines are sensitive to strong acids and can undergo unexpected redox ring cleavage; therefore, strict temperature control and precise catalyst stoichiometry are critical to prevent degradation[3].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Stir for an additional 2-4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1) until the starting material spot is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid, preventing post-reaction cleavage. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure 3-alkoxybenzo[c]oxepine.

G Step1 Hemiacetal (1,3,4,5-Tetrahydrobenzo[c]oxepin-3-ol) Step2 BF3·Et2O Activation (Loss of OH-) Step1->Step2 Step3 Oxonium Ion Intermediate (Highly Electrophilic) Step2->Step3 Step4 Nucleophilic Attack (Aliphatic Alcohol) Step3->Step4 Step5 3-Alkoxybenzo[c]oxepine Step4->Step5

Lewis acid-mediated activation and nucleophilic trapping workflow.

Protocol B: Rearrangement Aromatization to Substituted Naphthalenes

Objective: To synthesize functionalized naphthalenes via the base-promoted rearrangement of benzo[c]oxepine derivatives. Causality: Strong bases deprotonate the acidic protons adjacent to the oxygen/carbonyl functionalities of the oxepine ring. This triggers a cascade C-O bond cleavage and subsequent intramolecular aldol-type condensation, driving the system toward the thermodynamically stable aromatic naphthalene core[4].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with the substituted benzo[c]oxepine derivative (1.0 eq) and dissolve it in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.1 M.

  • Base Addition: Add solid Sodium Hydroxide (NaOH, 2.0 eq) in one portion.

  • Heating: Heat the reaction mixture to 80 °C and stir for 30-60 minutes. The reaction progress can be visually monitored by a distinct color change (often turning deep yellow/orange as the extended conjugated system forms) and confirmed by LC-MS[4].

  • Neutralization: Cool the mixture to room temperature and pour it slowly into 1 M aqueous HCl (equal volume to DMSO) to neutralize the base and halt the reaction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic extracts extensively with water (5 × 30 mL) to remove residual DMSO, followed by a final brine wash.

  • Isolation: Dry the organic phase over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to isolate the substituted naphthalene.

Quantitative Data Summary

The following table summarizes the typical reaction scopes, yields, and applications of the diverse heterocyclic derivatives synthesized from Benzenepropanal, 2-(hydroxymethyl)- and its cyclic counterparts.

Starting MaterialReagents / ConditionsProduct ClassTypical YieldKey Application / Relevance
Benzenepropanal, 2-(hydroxymethyl)-Alcohols, BF3·Et2O, DCM, 0 °C to RT3-Alkoxybenzo[c]oxepines75–90%Stable intermediates, fragrance analogs[3]
Benzenepropanal, 2-(hydroxymethyl)-1. R-NH2, NaBH(OAc)32. MsCl, Et3NBenzo[c]azepines60–80%Neurological drug scaffolds (e.g., epilepsy)[2]
Benzo[c]oxepine derivativesNaOH, DMSO, 80 °CSubstituted Naphthalenes70–95%Advanced materials, fluorophores[4]
Benzo[c]oxepine derivativesBenzohydrazide, Cs2CO3, LiBr, H2SO46-oxa-Spiro[4.5]decanes50–70%Complex natural product analogs[5]

References

  • Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. International Journal of Molecular Sciences, 2023. 1

  • SYNTHESIS AND REDOX RING CLEAVAGE OF cis-1,3,4,5-TETRAHYDROBENZO[c]OXEPINES. Heterocycles, 2007. 3

  • Direct Synthesis of Substituted Naphthalenes from 1,3-Dicarbonyl Compounds and 1,2-Bis(halomethyl)benzenes Including a Novel Rearrangement Aromatization of Benzo[c]oxepine. Organic Letters, 2012. 4

  • Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry, 2024. 5

  • WO2019028165A1 - Isochroman compounds and uses thereof. Google Patents, 2019. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization &amp; Troubleshooting for Benzenepropanal, 2-(hydroxymethyl)-

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with Benzenepropanal, 2-(hydroxymethyl)- (CAS 14807-26-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with Benzenepropanal, 2-(hydroxymethyl)- (CAS 14807-26-2). Due to its bifunctional nature, this intermediate presents unique synthetic challenges, primarily revolving around apparent yield losses, over-reduction, and suppressed reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the underlying thermodynamics of the molecule, establish self-validating experimental protocols, and provide data-driven solutions to maximize your percentage yield.

The Core Mechanistic Challenge: Ring-Chain Tautomerism

The most pervasive issue researchers face with Benzenepropanal, 2-(hydroxymethyl)- is not necessarily a failure of the synthesis, but a misinterpretation of the product state.

This molecule possesses both a nucleophilic primary hydroxyl group and an electrophilic aldehyde. In solution, it undergoes spontaneous intramolecular cyclization to form a 7-membered cyclic hemiacetal: 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol . As established in foundational literature regarding the 1 [1], the equilibrium heavily favors the cyclic lactol form due to the entropic advantage of the intramolecular reaction, despite the slight strain of a 7-membered ring.

Understanding this equilibrium is the cornerstone of optimizing your yield and downstream reactions.

Tautomerism A Open-Chain Form Benzenepropanal, 2-(hydroxymethyl)- (Free Aldehyde) B Cyclic Hemiacetal Form 1,3,4,5-Tetrahydrobenzo[c]oxepin-3-ol (Lactol) A->B Intramolecular Cyclization (Favored in non-polar solvents) B->A Ring Opening (Driven by nucleophilic traps)

Figure 1: Ring-chain tautomerism between open-chain aldehyde and cyclic hemiacetal forms.

Frequently Asked Questions (Troubleshooting)

Q1: My isolated yield is consistently below 40%, and the 1 H-NMR shows a complex mixture lacking a distinct aldehyde proton (~9.8 ppm). What went wrong?

A: Your synthesis likely succeeded, but your analytical interpretation is being skewed by the tautomeric equilibrium. The free aldehyde proton will often appear as a trace signal (or be completely absent) because the molecule exists predominantly as the cyclic hemiacetal.

  • Diagnostic Action: Re-examine your 1 H-NMR spectra. Look for the anomeric proton (O–CH–O) of the lactol ring, which typically presents as a multiplet between 5.0 ppm and 5.6 ppm . If this peak is present and integrates correctly against your aromatic protons, your yield is much higher than calculated.

Q2: I am synthesizing this intermediate via DIBAL-H reduction of the corresponding lactone. How do I prevent over-reduction to the diol?

A: Over-reduction occurs when the tetrahedral aluminate intermediate collapses into the free aldehyde before the reducing agent is fully quenched. The free aldehyde is vastly more electrophilic than the starting lactone and will immediately consume a second equivalent of DIBAL-H.

  • Causality & Solution: The stability of the tetrahedral intermediate is strictly temperature-dependent. You must maintain the internal reaction temperature at -78 °C . Furthermore, the quench must be performed at -78 °C using a reagent that safely hydrolyzes the aluminum complex without generating localized exothermic hotspots. 2 [2].

Q3: My downstream Wittig olefination using this "aldehyde" is failing. How can I force the reaction?

A: The cyclic hemiacetal masks the aldehyde, making it unreactive to standard, mild nucleophilic additions. To succeed, you must use Le Chatelier's principle to continuously siphon off the transient open-chain form.

  • Optimization: Use an excess of the Wittig ylide (2.5 to 3.0 equivalents) and elevate the reaction temperature (e.g., refluxing THF). Alternatively, pre-treat the starting material with a silylating agent (like TBS-Cl) to trap the primary hydroxyl group, permanently locking the molecule in its open-chain aldehyde form prior to the Wittig reaction.

Quantitative Yield Analysis: Reduction Conditions

To illustrate the critical nature of reagent selection and temperature control, review the comparative data below regarding the partial reduction of lactone precursors to our target lactol/aldehyde [3].

Table 1: Effect of Reaction Conditions on Reduction Yield

Reducing AgentEquivalentsTemp (°C)Quenching MethodMajor Isolated ProductYield (%)
DIBAL-H 1.05-78Rochelle's Salt (aq)Lactol (Target) > 85%
DIBAL-H1.05-20Aqueous HCl (1M)Diol (Over-reduction)< 40%
NaBH 4​ 1.100MeOH / H 2​ OUnreacted + Diol< 10%
LiAlH 4​ 1.000Fieser MethodDiol (Complete)0%

Data clearly dictates that DIBAL-H at -78 °C with a mild, chelating quench is the only viable pathway to high yields.

Validated Experimental Protocol: Optimized DIBAL-H Reduction

This protocol is designed as a self-validating system . By incorporating an in-process aliquot check, you eliminate the risk of batch failure due to titer variations in commercial DIBAL-H solutions.

Workflow N1 1. Dissolve Lactone in Anhydrous THF (0.1 M) N2 2. Cool to -78 °C (Strict Internal Temp Control) N1->N2 N3 3. Dropwise addition of DIBAL-H (1.05 eq) down flask wall N2->N3 N4 4. Stir for 2 hours at -78 °C (Maintain Dry Ice/Acetone bath) N3->N4 N5 5. VALIDATION: Quench 0.1 mL aliquot. Check TLC for starting material. N4->N5 N6 6. Quench bulk with MeOH at -78 °C, then add sat. Rochelle's Salt N5->N6 N7 7. Warm to RT, stir vigorously (1h), Extract with EtOAc N6->N7

Figure 2: Self-validating low-temperature DIBAL-H reduction workflow.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the lactone precursor (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.

  • Reagent Addition: Using a syringe pump, add DIBAL-H (1.0 M in hexanes, 1.05 eq) dropwise down the side of the flask. Mechanistic note: Adding down the chilled glass prevents localized warming upon contact with the solution.

  • Incubation: Stir the reaction at -78 °C for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot. Quench it immediately into 1 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Extract with 0.5 mL EtOAc and run a rapid TLC. The tetrahedral intermediate will hydrolyze upon contact with the aqueous layer. If starting material persists, add an additional 0.05 eq of DIBAL-H to the main flask.

  • Quenching: Once validated, quench the main reaction while still at -78 °C by slowly adding anhydrous methanol (2 mL per mmol of DIBAL-H) to destroy unreacted hydride.

  • Hydrolysis & Workup: Add an equal volume of saturated aqueous Rochelle's salt. Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until the aluminum salts form a distinct, easily separable aqueous gel. Extract the aqueous layer 3x with EtOAc, dry over Na 2​ SO 4​ , and concentrate in vacuo.

References

  • Hurd, C. D., & Saunders, W. H. (1952). Ring-Chain Tautomerism of Hydroxy Aldehydes. Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Resolving co-elution issues in Benzenepropanal, 2-(hydroxymethyl)- chromatography

Technical Support Center: Resolving Co-Elution in Benzenepropanal, 2-(hydroxymethyl)- Chromatography Overview Chromatographic analysis of Benzenepropanal, 2-(hydroxymethyl)- (CAS 14807-26-2)[] frequently presents severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in Benzenepropanal, 2-(hydroxymethyl)- Chromatography

Overview Chromatographic analysis of Benzenepropanal, 2-(hydroxymethyl)- (CAS 14807-26-2)[] frequently presents severe peak splitting, broadening, or apparent co-elution. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical realities of this molecule—namely, its propensity for ring-chain tautomerism and its structural similarity to synthetic byproducts.

Workflow Start Analyze Chromatogram CAS 14807-26-2 Split Peak Splitting / Broadening Start->Split Pure Standard Impurity True Co-elution (Spiked Sample) Start->Impurity Impure Sample Tautomer Ring-Chain Tautomerism (Aldehyde ⇌ Hemiacetal) Split->Tautomer Lactone Lactone / Diol Interference Impurity->Lactone Temp Adjust Column Temp (<10°C or >60°C) Tautomer->Temp Deriv DNPH Derivatization (Lock open-chain) Tautomer->Deriv StatPhase Switch to Biphenyl / Phenyl-Hexyl Column Lactone->StatPhase

Troubleshooting workflow for CAS 14807-26-2 peak splitting and impurity co-elution.

FAQ 1: The "Phantom" Co-Elution (Ring-Chain Tautomerism)

Q: Why does my pure standard of Benzenepropanal, 2-(hydroxymethyl)- show two distinct peaks or severe peak tailing on RP-HPLC? A: You are likely observing a "phantom" co-elution caused by ring-chain tautomerism. The molecule exists in a dynamic equilibrium between its open-chain aldehyde form and a 7-membered cyclic hemiacetal known as 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol[2][3].

Causality: The open-chain form exposes a highly polar aldehyde and a primary alcohol, whereas the cyclic hemiacetal hides these groups, presenting as a less polar cyclic ether. Because these two forms have different polarities, they partition differently on a standard C18 column. When the rate of interconversion between the open and cyclic forms is on the same timescale as your chromatographic separation, the peaks smear together—a phenomenon known as dynamic chromatography[4].

Self-Validating Protocol 1: Resolving Tautomers via Kinetic Temperature Control To prove whether a split peak is a true impurity or a tautomer, you must alter the kinetics of the equilibrium. This protocol uses temperature as a self-validating diagnostic tool.

  • Sample Preparation: Prepare a 1.0 mg/mL standard of CAS 14807-26-2 in Acetonitrile:Water (50:50, v/v).

  • Kinetic Freezing (10°C): Set your HPLC column oven to 10°C. Inject 5 µL of the standard.

    • Mechanism: Low temperatures drastically slow the interconversion rate.

    • Expected Result: The equilibrium is "frozen," yielding two distinct, sharp peaks (the open-chain and the hemiacetal).

  • Coalescence (60°C): Increase the column oven temperature to 60°C and allow 15 minutes for thermal equilibration. Inject 5 µL of the standard.

    • Mechanism: High temperatures accelerate the interconversion rate far beyond the separation timescale.

    • Expected Result: The molecule rapidly averages its states, coalescing into a single, sharp, symmetrical peak.

  • Validation: If the peaks merge at 60°C, the splitting was strictly due to tautomerism. If a secondary peak remains distinct at 60°C, it is a true structural impurity (proceed to FAQ 2).

FAQ 2: Co-Elution with Synthetic Impurities

Q: How do I resolve the target compound from its oxidized lactone and reduced diol impurities? A: During synthesis or storage, the cyclic hemiacetal can oxidize into a lactone (1,3,4,5-tetrahydrobenzo[c]oxepin-3-one), or the open-chain form can reduce into a diol. Standard C18 columns often fail to resolve these because their hydrophobic footprints (logP) are nearly identical.

Causality: To resolve these impurities, you must exploit shape selectivity and dipole interactions rather than pure hydrophobicity. Switching to a Biphenyl or Phenyl-Hexyl stationary phase introduces π−π and dipole-induced dipole interactions. The rigid, cyclic ester (lactone) interacts differently with the biphenyl phase compared to the flexible open-chain diol or the hemiacetal.

Quantitative Data: Retention Behavior & Column Selectivity

Compound StateStructural FeatureRelative PolarityRecommended Column PhaseElution Order (RP-HPLC)
Reduced Diol Two free -OH groupsHighestBiphenyl / Phenyl-Hexyl1 (Earliest)
Open-Chain Aldehyde Free -CHO and -OHHighBiphenyl / Phenyl-Hexyl2
Cyclic Hemiacetal 7-membered cyclic etherModerateBiphenyl / Phenyl-Hexyl3
Oxidized Lactone Cyclic ester (rigid)LowBiphenyl (Shape Selective)4 (Latest)

Self-Validating Protocol 2: Resolving Impurities via π−π Selectivity

  • Column Installation: Install a Biphenyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Acetate in LC-MS grade water (adjusted to pH 7.0). Prepare Mobile Phase B as 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Temperature Control: Maintain the column at 60°C (as validated in Protocol 1) to ensure the target compound elutes as a single coalesced peak, preventing tautomeric interference with the impurity peaks.

  • Validation: The lactone will elute distinctly later than the coalesced main peak due to its rigid cyclic structure and lack of hydrogen-bond donating capacity.

FAQ 3: Mobile Phase pH Effects

Q: Does mobile phase pH affect the chromatographic profile of this compound? A: Yes, drastically. The interconversion between the open-chain aldehyde and the cyclic hemiacetal is both acid- and base-catalyzed[3].

Causality: Using unbuffered water or acidic additives (like 0.1% Formic Acid or TFA) provides protons that catalyze the opening and closing of the oxepin ring on the column. This results in a continuous, unresolvable smear on the chromatogram. Solution: Always use a strictly neutral, buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8 - 7.2) to minimize on-column catalysis and maintain peak integrity.

Pathway Open Open-Chain Form Benzenepropanal, 2-(hydroxymethyl)- Cyclic Cyclic Hemiacetal 1,3,4,5-tetrahydrobenzo [c]oxepin-3-ol Open->Cyclic Tautomerism (pH/Temp dependent) Diol Reduction Product Diol Derivative Open->Diol Reduction Lactone Oxidation Product 1,3,4,5-tetrahydrobenzo [c]oxepin-3-one Cyclic->Lactone Oxidation

Chemical equilibrium and degradation pathways of Benzenepropanal, 2-(hydroxymethyl)-.

References

  • BOC Sciences. "CAS 14807-26-2 Benzenepropanal, 2-(hydroxymethyl)-". bocsci.com.
  • AChemBlock. "1,3,4,5-Tetrahydrobenzo[c]oxepin-3-ol 95.00% | CAS: 14807-26-2". achemblock.com.
  • LMU Munich.
  • ACS Publications. "Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules". acs.org.

Sources

Reference Data & Comparative Studies

Validation

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzenepropanal, 2-(hydroxymethyl)-

For Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical analysis, mass spectrometry stands as a cornerstone technique, offering profound insights into the structure and identity of molecules. This guide, designed for the discerning researcher, delves into the mass spectrometry fragmentation pattern of Benzenepropanal, 2-(hydroxymethyl)-, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. By understanding its fragmentation behavior, scientists can confidently identify this compound in complex mixtures and elucidate the structures of related novel molecules.

This document moves beyond a simple recitation of data. As Senior Application Scientists, we aim to provide a causal understanding of the fragmentation processes, grounding our interpretations in the fundamental principles of physical organic chemistry. We will explore the expected fragmentation pathways, compare the utility of mass spectrometry with alternative analytical techniques, and provide a robust experimental protocol for acquiring high-quality data.

The Logic of Fragmentation: Predicting the Mass Spectrum

The mass spectrum of a compound is a unique fingerprint, a result of the molecule breaking apart in a predictable manner upon ionization. For Benzenepropanal, 2-(hydroxymethyl)-, we can anticipate a series of characteristic fragment ions based on the interplay of its functional groups: the aromatic ring, the aldehyde, the propyl chain, and the hydroxymethyl substituent. The most common ionization technique for such a molecule in a research setting is Electron Ionization (EI), which creates a radical cation (M+•) that then undergoes fragmentation.

Key Fragmentation Pathways

The fragmentation of Benzenepropanal, 2-(hydroxymethyl)- (Molecular Weight: 164.20 g/mol ) is expected to be driven by the stability of the resulting fragments. The presence of the benzene ring and the carbonyl group are major directing factors.

  • α-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This can lead to two primary fragment ions:

    • Loss of a hydrogen radical (H•): This results in a stable acylium ion at m/z 163 ([M-1]+). This peak is often observed in the mass spectra of aromatic aldehydes.

    • Loss of the formyl radical (•CHO): This cleavage yields a benzylic-type cation at m/z 135 ([M-29]+). The stability of this cation is enhanced by the aromatic ring.

  • Benzylic Cleavage: The bond between the first and second carbon of the propyl chain is a benzylic position. Cleavage at this bond is highly favorable due to the formation of a very stable tropylium ion or a related C7H7+ species at m/z 91 . This is a classic fragmentation pattern for compounds containing a benzyl group and is often the base peak in the spectrum. The other fragment from this cleavage would be a radical with a mass of 73.

  • McLafferty-type Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen, a related rearrangement involving the hydroxyl group is plausible. A six-membered transition state could lead to the elimination of a neutral molecule of formaldehyde (CH2O, 30 Da), resulting in an ion at m/z 134 .

  • Cleavage Associated with the Hydroxymethyl Group:

    • Loss of the hydroxymethyl radical (•CH2OH): This would generate an ion at m/z 133 ([M-31]+).

    • Loss of water (H2O): The presence of the hydroxyl group makes the loss of a neutral water molecule (18 Da) a likely event, especially with thermal or energetic prompting, leading to an ion at m/z 146 ([M-18]+).

  • Cleavage within the Propyl Chain: β-cleavage, the breaking of the bond between the second and third carbons of the propyl chain, would lead to the formation of a resonance-stabilized ion at m/z 105 .

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of Benzenepropanal, 2-(hydroxymethyl)-.

Fragmentation_Pattern cluster_alpha α-Cleavage cluster_benzylic Benzylic Cleavage cluster_hydroxyl Hydroxymethyl Group Cleavage cluster_rearrangement Rearrangement cluster_beta β-Cleavage M Benzenepropanal, 2-(hydroxymethyl)- [M]+• m/z 164 m163 [M-H]+ m/z 163 M->m163 - H• m135 [M-CHO]+ m/z 135 M->m135 - •CHO m91 [C7H7]+ m/z 91 (Tropylium ion) M->m91 - C3H5O• m133 [M-CH2OH]+ m/z 133 M->m133 - •CH2OH m146 [M-H2O]+• m/z 146 M->m146 - H2O m134 [M-CH2O]+• m/z 134 M->m134 - CH2O m105 [M-C2H3O]+ m/z 105 m135->m105 - C2H4

Caption: Predicted major fragmentation pathways for Benzenepropanal, 2-(hydroxymethyl)-.

Predicted Mass Spectrum Data Summary
m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway Expected Relative Intensity
164[C10H12O2]+•-Molecular IonModerate to Low
163[C10H11O2]+H•α-CleavageModerate
146[C10H10O]+•H2OLoss of WaterModerate
135[C9H11O]+•CHOα-CleavageModerate to High
133[C9H9O]+•CH2OHHydroxymethyl Group CleavageModerate
134[C9H10O]+•CH2ORearrangementModerate
105[C8H9]+C2H3Oβ-CleavageModerate to High
91[C7H7]+C3H5O•Benzylic CleavageHigh (Likely Base Peak)
77[C6H5]+C4H7O•Loss of side chain from MModerate

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.

Analytical Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural information.High sensitivity, provides molecular formula with high resolution MS.Isomers can have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Unambiguous structure determination, stereochemistry.Lower sensitivity than MS, requires pure sample.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O, C-H aromatic/aliphatic).Quick and non-destructive.Provides limited information on the overall structure.
Gas Chromatography (GC) Separation of volatile compounds and retention time for identification.Excellent for mixture analysis when coupled with MS.Compound must be volatile and thermally stable.
Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a standard procedure for the analysis of Benzenepropanal, 2-(hydroxymethyl)- using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

GCMS_Workflow Sample Sample Preparation (Dissolve in appropriate solvent, e.g., Dichloromethane) GC Gas Chromatography (Separation on a capillary column, e.g., DB-5ms) Sample->GC Injection Ionization Electron Ionization (EI) (70 eV) GC->Ionization Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole or Time-of-Flight) Ionization->MassAnalyzer Ion Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation Data Data Acquisition and Processing Detector->Data Signal Transduction

Comparative

FTIR spectroscopy analysis of Benzenepropanal, 2-(hydroxymethyl)- functional groups

High-Resolution FTIR Spectroscopy Analysis of Benzenepropanal, 2-(hydroxymethyl)-: ATR vs. Transmission Liquid Cell Techniques Benzenepropanal, 2-(hydroxymethyl)- (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FTIR Spectroscopy Analysis of Benzenepropanal, 2-(hydroxymethyl)-: ATR vs. Transmission Liquid Cell Techniques

Benzenepropanal, 2-(hydroxymethyl)- (CAS No. 14807-26-2) is a highly functionalized aromatic compound featuring both a primary alcohol (-CH₂OH) and an aliphatic aldehyde (-CH₂CH₂CHO)[1]. Because of its dual reactivity, it serves as a critical intermediate in organic synthesis and pharmaceutical development. However, at room temperature, it exists as a viscous liquid with complex intermolecular hydrogen-bonding dynamics.

For analytical scientists, confirming the structural integrity of this compound requires robust vibrational spectroscopy. This guide objectively compares the two primary Fourier Transform Infrared (FTIR) sampling methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —detailing the causality behind spectral assignments and providing self-validating experimental protocols.

Causality in Functional Group Assignments

To accurately interpret the FTIR spectrum of Benzenepropanal, 2-(hydroxymethyl)-, one must understand the quantum mechanical and thermodynamic principles driving the molecular vibrations:

  • Hydroxyl (-OH) Stretch (3200–3500 cm⁻¹): The primary alcohol group exhibits a broad absorption band. Causality: In a neat liquid state, the -OH groups engage in extensive intermolecular hydrogen bonding. This interaction weakens the covalent O-H bond, lowering its vibrational frequency and broadening the peak due to the distribution of various hydrogen-bond lengths and strengths.

  • Carbonyl (C=O) Stretch (~1720–1730 cm⁻¹): Causality: The aldehyde carbonyl is separated from the aromatic ring by an ethylene bridge (-CH₂CH₂-). Because it is not conjugated with the pi-system of the benzene ring, the C=O double bond retains its full strength, resulting in a high-frequency, highly intense absorption peak.

  • Aldehyde C-H Stretch (~2720 cm⁻¹ and 2820 cm⁻¹): Causality: This distinct doublet is the result of Fermi resonance . It occurs when the fundamental C-H stretching vibration quantum-mechanically couples with the first overtone of the aldehyde C-H bending vibration, splitting the energy state into two distinct, sharp peaks.

  • Primary Alcohol C-O Stretch (~1050 cm⁻¹): Causality: The single bond between the carbon and oxygen in the hydroxymethyl group produces a strong stretching vibration in the fingerprint region.

Methodological Comparison: ATR vs. Transmission

Historically, transmission spectroscopy was the standard for liquid analysis[2]. However, the physical properties of viscous liquids present significant challenges for transmission cells, leading to the widespread adoption of ATR-FTIR[3].

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on total internal reflection. When the IR beam hits an Internal Reflection Element (IRE) with a high refractive index (e.g., Diamond or Germanium) at a specific angle, it generates an evanescent wave that penetrates the sample[4].

  • Performance Advantage: The penetration depth is typically 1–2 µm, yielding an effective pathlength of 12–15 µm regardless of how thick the sample is applied[3],[5]. This makes it exceptionally fast and reproducible for viscous liquids like Benzenepropanal, 2-(hydroxymethyl)-, requiring zero sample preparation[2].

  • Limitation: Because penetration depth is wavelength-dependent, peaks at lower wavenumbers (e.g., the 1050 cm⁻¹ C-O stretch) will appear artificially more intense compared to higher wavenumbers (e.g., the -OH stretch)[5].

Transmission FTIR (Liquid Cell)

Transmission requires the IR energy to pass completely through the sample, which is sandwiched between two IR-transparent windows (e.g., CaF₂, NaCl)[3],[6].

  • Performance Advantage: By utilizing a fixed spacer (e.g., 25 µm or 50 µm), the pathlength can be increased beyond what ATR allows. This makes transmission superior for quantifying trace impurities that would otherwise be lost in the baseline noise of an ATR spectrum[5].

  • Limitation: Viscous liquids are notoriously difficult to inject into narrow transmission cells without introducing air bubbles, which severely scatter the IR beam and distort the baseline[4]. Furthermore, if the sample pathlength is too long, the intense C=O stretch will absorb 100% of the light, causing detector saturation (peak "bottoming out")[3].

Quantitative Data: Spectral Presentation Comparison

The table below summarizes how the specific functional groups of Benzenepropanal, 2-(hydroxymethyl)- manifest differently depending on the chosen sampling technique.

Functional GroupWavenumber (cm⁻¹)ATR-FTIR AppearanceTransmission AppearanceAnalytical Note
-OH Stretch 3200–3500Broad, medium intensityBroad, very strong intensityATR penetration is shallowest at high wavenumbers, reducing relative peak height.
Aldehyde C-H 2820, 2720Sharp doubletSharp doubletCrucial for differentiating the aldehyde from the alcohol.
C=O Stretch 1720–1730Very strong, sharpOften saturated (flat-topped)In transmission, a pathlength >25 µm will likely saturate this peak[6].
Aromatic C=C ~1600, 1450Sharp, mediumSharp, mediumUseful as an internal reference standard for pathlength validation.
C-O Stretch ~1050Very strongStrongATR penetration is deepest here, amplifying the signal artificially.

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies must incorporate internal validation steps to prevent artifacts.

Protocol A: ATR-FTIR Analysis (Diamond Crystal)
  • System Purge & Background: Clean the diamond IRE with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation Check: The background single-beam energy profile must show maximum intensity at ~2000 cm⁻¹; a flat baseline at 100% Transmittance (0 Absorbance) confirms the crystal is clean.

  • Sample Application: Deposit 10 µL of neat Benzenepropanal, 2-(hydroxymethyl)- directly onto the crystal using a positive displacement pipette (ideal for viscous liquids). Ensure the liquid completely covers the active sensor area[3].

  • Data Acquisition: Collect the sample spectrum. Validation Check: Inspect the C=O peak at ~1725 cm⁻¹. The maximum absorbance should be between 0.1 and 1.0 A. If it exceeds 1.0 A, the detector may be operating outside its linear range, though this is rare in ATR due to the inherently short pathlength[5].

Protocol B: Transmission FTIR Analysis (CaF₂ Liquid Cell)
  • Cell Assembly & Background: Assemble a demountable liquid cell using two CaF₂ windows separated by a 15 µm PTFE spacer[5]. Collect a background spectrum through the empty cell. Validation Check: Observe the baseline for a sinusoidal interference pattern (fringing). The presence of fringing confirms the windows are perfectly parallel and the cell is properly assembled.

  • Sample Injection: Using a Luer-lock syringe, slowly inject the viscous sample into the bottom port of the cell until it emerges from the top port. Validation Check: Visually inspect the window area against a light source. The absolute absence of air bubbles is mandatory, as bubbles cause severe baseline scattering[4].

  • Data Acquisition: Collect the spectrum. Validation Check: Evaluate the C=O stretch. If the peak is "flat-topped" (total absorption), the 15 µm spacer is too thick for this specific functional group, and the sample must be diluted in an IR-transparent solvent (e.g., CCl₄) to achieve quantitative linearity[6].

Workflow Decision Matrix

FTIR_Method_Selection Start Sample: Benzenepropanal, 2-(hydroxymethyl)- Decision Primary Analytical Goal? Start->Decision ATR_Path Routine QA/QC & Functional Group ID Decision->ATR_Path High Viscosity / Neat Liquid Trans_Path Trace Impurity Quantitation Decision->Trans_Path Low Viscosity / Diluted ATR_Action ATR-FTIR (Diamond) Evanescent Wave Penetration (~1-2 µm depth) ATR_Path->ATR_Action Trans_Action Transmission Cell (CaF2) Direct Beam Pathlength (15-25 µm spacer) Trans_Path->Trans_Action Validation Spectral Validation (Baseline & Peak Linearity) ATR_Action->Validation Trans_Action->Validation

Caption: Workflow decision matrix for selecting the optimal FTIR sampling technique for viscous liquid analysis.

References

  • Title: 3 Source: Mettler Toledo

  • Title: 4 Source: Specac Ltd

  • Title: 2 Source: Edinburgh Instruments

  • Title: 6 Source: Drawell Analytical

  • Title: 1 Source: Sigma-Aldrich

  • Title: 7 Source: CDC Stacks

  • Title: 5 Source: Agilent Technologies

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzenepropanal, 2-(hydroxymethyl)-

Comprehensive Safety & PPE Guide for Handling Benzenepropanal, 2-(hydroxymethyl)- As drug development professionals and researchers, understanding the intrinsic reactivity of a molecule is the first step in mitigating it...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & PPE Guide for Handling Benzenepropanal, 2-(hydroxymethyl)-

As drug development professionals and researchers, understanding the intrinsic reactivity of a molecule is the first step in mitigating its risks. This guide provides authoritative, self-validating protocols for handling Benzenepropanal, 2-(hydroxymethyl)- (CAS: 14807-26-2), ensuring your laboratory operations remain safe, compliant, and scientifically grounded.

Chemical Profile & Hazard Causality

Benzenepropanal, 2-(hydroxymethyl)- is an aromatic aldehyde with the molecular formula C10H12O2, often existing in equilibrium with its cyclic hemiacetal form, 1,3,4,5-tetrahydrobenzo[c]oxepin-3-ol[1]. While highly valuable as an intermediate in organic synthesis, its aldehyde functional group dictates its primary safety hazards: skin irritation, serious eye irritation, and potential skin sensitization[2].

The Causality of Sensitization: Why do we mandate strict dermal protection for this specific class of compounds? Aromatic aldehydes are highly electrophilic. Upon contact with the stratum corneum, the carbonyl carbon undergoes nucleophilic attack by primary amine groups (such as lysine residues) present on epidermal proteins. This covalent binding forms a 3, converting the molecule into a hapten[3]. This hapten-protein complex is subsequently recognized by dendritic cells, which migrate to the lymph nodes to trigger T-cell proliferation, ultimately resulting in Allergic Contact Dermatitis (ACD)[3].

Sensitization A Benzenepropanal, 2-(hydroxymethyl)- B Epidermal Penetration A->B Dermal Exposure C Haptenation (Schiff Base Formation) B->C Electrophilic Attack D Dendritic Cell Activation C->D Antigen Processing E T-Cell Proliferation (Lymph Node) D->E Immune Response

Mechanistic pathway of aldehyde-induced skin sensitization via Schiff base haptenation.

Essential Personal Protective Equipment (PPE)

To interrupt the causality chain of exposure, the following PPE is strictly required[2]:

  • Hand Protection (Critical): Wear Nitrile (minimum 0.4 mm thickness) or Butyl Rubber gloves.

    • Scientific Rationale: Latex offers poor resistance to polar organic molecules and aldehydes, allowing rapid permeation. Nitrile provides a dense, cross-linked barrier that significantly delays the breakthrough time of aromatic aldehydes.

  • Eye & Face Protection: Tight-fitting chemical safety goggles. If handling large volumes (>500 mL) where splashing is a risk, add a full-face shield.

    • Scientific Rationale: The vapor pressure of hydrocinnamaldehyde derivatives can cause severe ocular mucosa irritation. Standard safety glasses do not seal against vapors.

  • Body Protection: A standard 100% cotton or flame-resistant (FR) lab coat with knit cuffs. Ensure the coat is fully buttoned to prevent exposed skin at the wrists.

  • Respiratory Protection: All handling must be performed inside a certified chemical fume hood. If a fume hood is unavailable or if a spill occurs, a 2 equipped with Organic Vapor (OV) cartridges is mandatory[2].

Quantitative Data: Glove Material Compatibility

Note: Data extrapolated from general hydrocinnamaldehyde permeation standards.

Glove MaterialBreakthrough TimeDegradation RatingOperational Recommendation
Nitrile (0.4 mm) > 240 minutesExcellentRecommended for standard laboratory handling.
Butyl Rubber > 480 minutesExcellentRecommended for extended or bulk handling.
Neoprene ~ 60 minutesGoodAcceptable for short-duration splash protection only.
Latex < 10 minutesPoorNOT Recommended . High risk of permeation.

Operational Plan: Step-by-Step Handling Protocol

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

  • Step 1: Pre-Operational Setup & Validation

    • Action: Turn on the chemical fume hood and verify the face velocity is between 80–120 FPM (feet per minute).

    • Validation: Check the digital flow monitor or tape a small piece of tissue to the sash; it must actively pull inward. Do not open the chemical container if airflow is static.

    • Action: Don nitrile gloves, safety goggles, and a lab coat.

    • Validation: Inspect gloves for micro-tears by trapping air inside the glove and squeezing to check for leaks.

  • Step 2: Dispensing & Handling

    • Action: Place the container of Benzenepropanal, 2-(hydroxymethyl)- inside the hood at least 6 inches behind the sash to ensure optimal vapor capture.

    • Action: Use a glass pipette or dedicated syringe for transferring liquids. Avoid pouring directly from the bottle to prevent aerosolization and external bottle contamination.

    • Validation: Visually ensure no drips are present on the exterior of the receiving flask before removing it from the hood.

  • Step 3: Post-Experiment Cleanup

    • Action: Wipe down the fume hood surface with a damp paper towel (using a mild soap solution) to neutralize trace residues.

    • Action: Doff gloves by pinching the exterior of the wrist and peeling them inside out.

    • Validation: Wash hands immediately with soap and water to ensure zero dermal transfer[2].

Disposal Plan

Improper disposal of aromatic aldehydes can lead to environmental toxicity and reactive hazards in waste streams. Follow this self-validating disposal workflow:

  • Step 1: Segregation: Collect all liquid waste containing Benzenepropanal, 2-(hydroxymethyl)- in a clearly labeled "Non-Halogenated Organic Waste" container.

  • Step 2: Compatibility Check: Do NOT mix with strong oxidizing agents, strong bases, or primary amines in the waste container. Validation: Review the waste log to ensure no incompatible chemicals (which could trigger exothermic Schiff base formations or oxidations) are present in the carboy.

  • Step 3: Solid Waste Management: Dispose of contaminated pipettes, paper towels, and gloves in a sealed solid hazardous waste bin. Do not leave contaminated materials in open trash cans where vapors can escape.

  • Step 4: Final Disposal: Request a pickup from your Environmental Health and Safety (EH&S) department. Never flush this chemical down the drain.

Workflow Start Pre-Operational Setup (Verify Fume Hood Flow) Dispense Dispense via Syringe/Pipette (Inside Hood) Start->Dispense Spill Spill Occurs? Dispense->Spill CleanSpill Contain with Absorbent Wash with Soap/Water Spill->CleanSpill Yes Proceed Complete Transfer & Seal Containers Spill->Proceed No CleanSpill->Proceed Waste Collect in Non-Halogenated Organic Waste Container Proceed->Waste Dispose EH&S Hazardous Waste Pickup (Do Not Flush) Waste->Dispose

Step-by-step operational workflow and waste disposal plan for Benzenepropanal derivatives.

References

  • Api, A. M., et al. "Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients." Toxicological Sciences, National Institutes of Health (NIH). Available at:[Link]

Sources

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